Product packaging for H-Phe(4-I)-OH(Cat. No.:CAS No. 14173-41-2; 24250-85-9; 62561-75-5)

H-Phe(4-I)-OH

Número de catálogo: B2403948
Número CAS: 14173-41-2; 24250-85-9; 62561-75-5
Peso molecular: 291.088
Clave InChI: PZNQZSRPDOEBMS-UHFFFAOYSA-N
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Descripción

2-Amino-3-(4-iodophenyl)propanoic acid is a noncanonical amino acid (ncAA) of significant interest in chemical biology, particularly for Genetic Code Expansion (GCE) methodologies. GCE allows for the site-specific incorporation of ncAAs with defined chemical properties into proteins directly in live cells . This compound serves as a valuable building block for introducing iodine atoms into engineered proteins, which can act as probes for biophysical techniques such as X-ray crystallography or as handles for further chemical modification via bioorthogonal reactions . The primary research value of this iodinated aromatic amino acid lies in its application for studying membrane proteins, which are often challenging to probe with large fluorescent protein tags. By suppressing an amber stop codon introduced via site-directed mutagenesis, researchers can incorporate this ncAA into a protein of interest using an engineered amino acyl-tRNA synthetase (AARS)/tRNA pair . This enables the precise installation of a small, minimally perturbing probe. The iodine moiety can be utilized for targeted photo-cross-linking studies to map intra- or intermolecular protein-protein interactions or protein-ligand interactions when photolyzed to form covalent bonds with nearby molecules . Furthermore, the iodine handle can be used for secondary labeling with tailor-made small-molecule probes, such as fluorophores, using cell-friendly copper-free "click" chemistry, thereby facilitating advanced biochemical and biophysical analyses . The molecular formula of 2-Amino-3-(4-iodophenyl)propanoic acid is C 9 H 10 INO 2 , and it has a molecular weight of 291.09 g/mol . Its CAS Number is 14173-41-2 . This product is offered with a minimum purity of 97% . Handling and Safety: This compound is classified as harmful and irritating. It may be harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information . Notice: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO2 B2403948 H-Phe(4-I)-OH CAS No. 14173-41-2; 24250-85-9; 62561-75-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931185
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-41-2
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-iodophenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a synthetic amino acid derivative of significant interest in biochemical research and pharmaceutical development. Its unique structural and chemical properties, conferred by the presence of an iodine atom on the phenyl ring, make it a versatile tool for protein engineering, peptide synthesis, and the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

4-Iodo-L-phenylalanine is an analogue of the essential amino acid L-phenylalanine, where a hydrogen atom at the para position of the phenyl ring is substituted with an iodine atom. This substitution significantly influences the molecule's physicochemical properties.

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid[1]

  • Synonyms: this compound, 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine[1][2]

  • CAS Number: 24250-85-9[2][3]

  • Molecular Formula: C₉H₁₀INO₂[2][3]

  • Molecular Weight: 291.09 g/mol

  • SMILES: N--INVALID-LINK--C(O)=O

  • InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[1]

The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a 4-iodobenzyl side chain.

Physicochemical Properties

The introduction of the bulky and electronegative iodine atom impacts the molecule's polarity, lipophilicity, and potential for intermolecular interactions.

PropertyValueReference
Appearance White to off-white powder[2]
Melting Point ~240 °C (decomposes)[2][3]
Boiling Point 366.8±32.0 °C (Predicted)[4]
pKa (Predicted) 2.19±0.10[4]
Optical Rotation [α]D²⁰ = -6.5 ± 2º (c=2 in 80% AcOH)[2][3]
Solubility Partly miscible with water.[3]
Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

  • ¹H NMR, ¹³C NMR, and IR spectra for 4-Iodo-L-phenylalanine are available in the supporting information of published literature, providing a reference for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-Iodo-L-phenylalanine is through the direct iodination of L-phenylalanine. The following protocol is adapted from a procedure where 4-Iodo-L-phenylalanine is an intermediate in the synthesis of 4-azido-L-phenylalanine.[5]

Materials:

  • L-phenylalanine

  • Iodine (I₂)

  • Iodic acid (HIO₃) or a source like sodium iodate (B108269) (NaIO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

  • Iodination: Add iodine and an oxidizing agent like iodic acid (or sodium iodate) to the solution. The reaction mixture is then heated. The progress of the iodination can be monitored by observing the consumption of iodine.

  • Workup: After the reaction is complete, the mixture is cooled. The product can be precipitated by adjusting the pH of the solution.

  • Isolation: The crude 4-Iodo-L-phenylalanine is collected by filtration.

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[5]

Purification

High-performance liquid chromatography (HPLC) is a robust method for the purification of this compound to a high degree of purity.

Method: Preparative Reversed-Phase HPLC (RP-HPLC)[6]

  • Column: ODS (Octadecylsilane) column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). For example, a linear gradient of 0-35% (v/v) acetonitrile/water containing 0.1% TFA over 30 minutes.[6]

  • Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the peptide bonds, and at 254 nm for the aromatic ring.

  • Elution: 4-Iodo-L-phenylalanine typically elutes at a specific retention time under these conditions (e.g., around 27 minutes in the cited example).[6]

  • Post-Purification: The collected fractions containing the pure product are then lyophilized to obtain the final solid product.[6]

Biological Activity and Signaling Pathways

This compound serves as a valuable tool in biological research, primarily due to its ability to be incorporated into proteins and its utility in targeted drug delivery.

Uptake via L-type Amino Acid Transporter 1 (LAT1)

A key aspect of the biological activity of 4-Iodo-L-phenylalanine is its recognition and transport by the L-type Amino Acid Transporter 1 (LAT1). LAT1 is an amino acid transporter that is often overexpressed in various cancer cells to meet their high demand for essential amino acids for growth and proliferation.

LAT1_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Phe(4-I)-OH_ext This compound LAT1 LAT1 Transporter H-Phe(4-I)-OH_ext->LAT1 Uptake H-Phe(4-I)-OH_int This compound LAT1->H-Phe(4-I)-OH_int mTORC1 mTORC1 H-Phe(4-I)-OH_int->mTORC1 Stimulates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes

Caption: Uptake of this compound via the LAT1 transporter and its downstream effects.

This preferential uptake into cancer cells makes radioiodinated derivatives of 4-iodophenylalanine promising candidates for tumor imaging and targeted radionuclide therapy.

Inhibition of Protein Synthesis

Some studies have indicated that 4-Iodo-L-phenylalanine can act as an inhibitor of protein synthesis in cancer cells. This inhibitory effect is thought to occur through its incorporation into growing polypeptide chains, leading to dysfunctional proteins, or by interfering with the translational machinery.

Protein_Synthesis_Inhibition cluster_translation Translation Process Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide tRNA tRNA carrying Amino Acids tRNA->Ribosome mRNA mRNA mRNA->Ribosome This compound This compound This compound->Ribosome Interference

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several key areas of research:

  • Protein Engineering and Structural Biology: The incorporation of this unnatural amino acid into proteins allows for site-specific introduction of a heavy atom (iodine). This is particularly useful for X-ray crystallography to solve the phase problem via single-wavelength anomalous dispersion (SAD) phasing.

  • Peptide Synthesis: The iodine atom serves as a versatile chemical handle for further modifications of peptides through cross-coupling reactions like Suzuki and Heck couplings. This enables the synthesis of complex peptide conjugates with novel functionalities.

  • Drug Discovery: As a phenylalanine analogue, it can be used to probe the binding sites of enzymes and receptors. Its radioiodinated forms are being investigated as agents for cancer diagnosis and therapy, leveraging the high expression of LAT1 in tumors.

Conclusion

This compound is a valuable synthetic amino acid with a unique combination of chemical and biological properties. Its utility in protein structure determination, peptide modification, and as a targeting moiety for cancer cells underscores its importance in modern chemical biology and drug discovery. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their work. Further research into its biological mechanisms and applications is likely to uncover new opportunities for therapeutic intervention and a deeper understanding of biological systems.

References

A Technical Guide to H-Phe(4-I)-OH: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a synthetic amino acid derivative of L-phenylalanine. It serves as a valuable tool in biochemical research and pharmaceutical development. Its unique properties, particularly the presence of an iodine atom on the phenyl ring, make it a versatile building block for introducing specific modifications into peptides and proteins. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its utility in protein engineering and drug discovery.

Core Molecular and Physical Properties

This compound is a white to off-white solid.[1] Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C9H10INO2[1][2][3]
Molecular Weight 291.09 g/mol [1][4]
CAS Number 24250-85-9[1]
Appearance Solid, White to off-white[1]
Solubility DMSO: 4.65 mg/mL (15.97 mM)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from L-phenylalanine. The key transformation is the regioselective iodination of the phenyl ring at the para position. The following is a generalized experimental protocol based on established chemical transformations.

Protocol: Synthesis of N-Boc-4-iodo-L-phenylalanine

This protocol outlines the synthesis of the N-Boc protected form of 4-iodo-L-phenylalanine, a common intermediate that can be deprotected to yield this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve (S)-4-Iodo-L-phenylalanine in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide to the solution. The solution should clarify, and a slight increase in temperature may be observed.

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add di-tert-butyl dicarbonate to the cooled solution.

  • Allow the reaction to proceed, monitoring its progress by a suitable method (e.g., TLC).

  • Upon completion, perform an aqueous workup by extracting the mixture multiple times with ethyl acetate.

  • Combine the organic phases and wash sequentially with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Dry the crude product in an oven at 40-45 °C to yield (S)-N-Boc-4-iodo-L-phenylalanine as a white solid.

Deprotection of the Boc group can be achieved using standard methods, such as treatment with trifluoroacetic acid (TFA), to yield the final product, this compound.

Protocol: Incorporation of Fmoc-Phe(4-I)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of 4-iodo-L-phenylalanine, Fmoc-Phe(4-I)-OH, is a key reagent for incorporating this unnatural amino acid into peptide chains using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)

  • SPPS resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution in DMF (e.g., 20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the SPPS resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a piperidine solution in DMF to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe(4-I)-OH) and a coupling reagent in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tool for protein engineering and drug discovery. The iodine atom serves as a versatile chemical handle for a variety of post-translational modifications.

  • Site-Specific Protein Modification: By incorporating 4-iodo-L-phenylalanine into a protein at a specific site, researchers can introduce a unique reactive handle. This allows for subsequent chemical modifications, such as Suzuki-Miyaura or Heck coupling reactions, to attach probes, labels, or other functional groups to the protein.

  • Structural Biology: The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein structures.

  • Drug Development: The incorporation of 4-iodo-L-phenylalanine into peptides can enhance their biological properties. The bulky, hydrophobic iodine atom can influence peptide conformation and binding affinity to target receptors. Furthermore, the carbon-iodine bond can be a site for further chemical diversification to create novel therapeutic candidates.

  • Inhibition of Protein Synthesis: 4-Iodo-L-phenylalanine has been shown to inhibit protein synthesis in cancer cells, suggesting its potential as a starting point for the development of novel anti-cancer agents. However, its direct effects on specific signaling pathways are not yet well-characterized.

Signaling Pathways and Logical Relationships

While this compound is not known to directly modulate specific signaling pathways, its use in peptide synthesis allows for the creation of peptides that can target various cellular pathways. The following diagram illustrates the general workflow for utilizing Fmoc-Phe(4-I)-OH in solid-phase peptide synthesis to generate a modified peptide for biological screening.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-Phe(4-I)-OH (HBTU/DIPEA/DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification ModifiedPeptide Modified Peptide with 4-Iodo-Phe Purification->ModifiedPeptide Screening Biological Screening (e.g., Signaling Pathway Modulation) ModifiedPeptide->Screening

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Phe(4-I)-OH.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its unique chemical properties enable the site-specific modification of proteins and the synthesis of novel peptides with potentially enhanced therapeutic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this important unnatural amino acid. As research continues to advance, the utility of this compound in elucidating biological processes and developing new therapeutics is expected to expand.

References

Technical Guide: Solubility of H-Phe(4-I)-OH in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) in dimethyl sulfoxide (B87167) (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and protein engineering who utilize this unnatural amino acid in their work.

Introduction

This compound, also known as 4-iodo-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] It serves as a valuable tool in protein engineering and biochemical studies, often incorporated into proteins as an unnatural amino acid to introduce novel properties or to serve as a probe for structural and functional analysis.[2][3] Understanding its solubility in common laboratory solvents like DMSO and water is critical for the preparation of stock solutions, experimental design, and ensuring the reproducibility of results.

Solubility Data

The solubility of this compound is a key parameter for its handling and use in experimental settings. The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in DMSO and water.

Solvent Qualitative Solubility Quantitative Information / Preparation Notes References
DMSO SolubleStock solutions can be prepared at concentrations up to 10 mM.[2][4]
Water Partly miscible / Slightly solubleThe compound does not fully dissolve in water, forming a mixture.[2][3][5][6]

Note: For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of certain compounds.[7][8]

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method can be adapted to quantify solubility in various solvents.

Objective: To determine the approximate solubility of this compound in a given solvent (e.g., DMSO or water) at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Anhydrous DMSO, Sterile deionized water)

  • Vortex mixer

  • Sonicator (optional)

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

  • Small glass vials or microcentrifuge tubes

Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh a small, excess amount of this compound (e.g., 5-10 mg) into a vial.

    • Add a precise, small volume of the solvent (e.g., 100 µL) to the vial. This initial mixture should be a slurry, indicating an excess of the solid.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Vigorously mix the suspension using a vortex mixer for 1-2 minutes.

    • To facilitate dissolution, the sample can be placed in a sonicator bath for 10-15 minutes.[9]

    • Allow the mixture to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period (typically 14-24 hours) to ensure the solution reaches saturation.[10] Continue to mix the sample periodically during this time.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as:

      • Gravimetric Analysis: Transfer the collected supernatant to a pre-weighed container, evaporate the solvent under vacuum, and weigh the remaining solid. This provides a direct measure of mass per volume.

      • Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration by comparing the peak area of the sample to that of known standards.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mM, based on the quantified concentration in the saturated supernatant.

Visualization of an Experimental Workflow

This compound is frequently used in protein engineering to site-specifically incorporate an unnatural amino acid into a polypeptide chain. This process relies on an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA. The following diagram illustrates this workflow.

Unnatural_Amino_Acid_Incorporation cluster_engineered_components Engineered Components cluster_process Process uaa This compound charging 1. tRNA Charging uaa->charging engineered_aars Engineered aaRS engineered_aars->charging suppressor_trna Suppressor tRNA (CUA anticodon) suppressor_trna->charging binding 2. Ribosomal Binding charging->binding Charged tRNA incorporation 3. Peptide Bond Formation binding->incorporation modified_protein Modified Protein incorporation->modified_protein This compound Incorporated ribosome Ribosome with mRNA (UAG Codon) ribosome->binding

Caption: Workflow for the site-specific incorporation of this compound into a protein.

References

An In-depth Technical Guide on the Storage and Stability of 4-Iodo-L-phenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of 4-Iodo-L-phenylalanine powder. Understanding these parameters is essential for ensuring the integrity, purity, and performance of this key reagent in research and pharmaceutical development. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing stability, presented in a format tailored for the scientific community.

Physicochemical Properties and Recommended Storage

4-Iodo-L-phenylalanine is a white to off-white or light yellow crystalline powder.[1][2] Proper storage is crucial to maintain its quality and prevent degradation. The following table summarizes the key physicochemical properties and recommended storage conditions based on supplier safety data sheets and available technical information.

ParameterValue/RecommendationSource
Appearance White to off-white/light yellow powder[1][2]
Molecular Formula C₉H₁₀INO₂[2]
Molecular Weight 291.09 g/mol [2]
Melting Point Approximately 240-256 °C (with decomposition)[3]
Solubility Partly miscible with water. Soluble in various organic solvents such as DMSO, and to some extent in chloroform, dichloromethane, and ethyl acetate.[3][4]
Recommended Storage Temperature Long-term storage at 2-8°C or -20°C is recommended. Short-term storage at room temperature may be acceptable.[2][3][5]
Light Sensitivity The compound is noted to be light-sensitive. Storage in the dark is recommended.[4][6]
Hygroscopicity While specific data is not available for 4-Iodo-L-phenylalanine, amino acids, in general, can be hygroscopic. Storage in a dry, well-ventilated place is crucial.
Incompatible Materials Strong oxidizing agents.[1]
Handling Keep containers tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation.[1]

Stability Profile and Potential Degradation Pathways

The stability of 4-Iodo-L-phenylalanine can be compromised by exposure to heat, light, moisture, and certain chemical agents. While specific degradation kinetics for this compound are not extensively published, an understanding of its chemical structure allows for the postulation of likely degradation pathways. These are primarily centered around the amino acid backbone and the carbon-iodine bond on the aromatic ring.

Forced degradation studies, which intentionally stress the compound under various conditions, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7]

Potential Degradation Pathways:

  • Oxidative Degradation: The aromatic ring and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of various oxidized species.

  • Photodegradation: As the compound is light-sensitive, exposure to UV or visible light can lead to the cleavage of the carbon-iodine bond, generating radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of the amino group) are common degradation pathways for amino acids.[8] For phenylalanine, thermal degradation can lead to products like phenylethylamine and toluene. A similar pathway can be expected for its iodinated analog.

  • Hydrolytic Degradation: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.

The following diagram illustrates a logical workflow for investigating the stability of 4-Iodo-L-phenylalanine powder.

G cluster_storage Storage Conditions cluster_stress Forced Degradation Studies cluster_analysis Analytical Testing cluster_outcome Stability Assessment storage_temp Temperature (e.g., -20°C, 2-8°C, 25°C, 40°C) hplc Stability-Indicating HPLC storage_temp->hplc storage_humidity Humidity (e.g., ambient, controlled RH) storage_humidity->hplc storage_light Light Exposure (e.g., dark, ambient, UV) storage_light->hplc stress_thermal Thermal Stress stress_thermal->hplc stress_photo Photolytic Stress stress_photo->hplc stress_oxidative Oxidative Stress stress_oxidative->hplc stress_hydrolytic Hydrolytic Stress (Acid/Base) stress_hydrolytic->hplc mass_spec Mass Spectrometry (Impurity Identification) hplc->mass_spec shelf_life Shelf-Life Determination hplc->shelf_life degradation_pathway Degradation Pathway Elucidation mass_spec->degradation_pathway ftir FTIR Spectroscopy (Structural Integrity) ftir->shelf_life dsc DSC/TGA (Thermal Properties) dsc->shelf_life packaging Packaging Requirements shelf_life->packaging degradation_pathway->packaging

Caption: Workflow for Stability Assessment of 4-Iodo-L-phenylalanine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-Iodo-L-phenylalanine powder, a series of experiments should be conducted. The following sections detail the methodologies for key stability-indicating tests.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.[7]

Stress ConditionProtocol
Acid Hydrolysis Dissolve 4-Iodo-L-phenylalanine in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve 4-Iodo-L-phenylalanine in 0.1 M NaOH and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of 4-Iodo-L-phenylalanine with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
Thermal Degradation Expose the solid powder to a high temperature (e.g., 105°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
Photostability Expose the solid powder to a combination of visible and UV light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.
Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact 4-Iodo-L-phenylalanine from any potential degradation products. The following is a suggested starting point for method development, which should be validated for specificity, linearity, accuracy, precision, and robustness.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any less polar degradation products. A typical gradient might be 5-95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30°C
Injection Volume 10 µL

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application column_select Column Selection mobile_phase Mobile Phase Optimization column_select->mobile_phase gradient Gradient Programming mobile_phase->gradient detection Detector Wavelength Selection gradient->detection specificity Specificity (Peak Purity) detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability_samples Analysis of Stability Samples robustness->stability_samples quantification Quantification of Impurities stability_samples->quantification

Caption: HPLC Method Development and Validation Pathway.

Hygroscopicity Assessment

The tendency of 4-Iodo-L-phenylalanine powder to absorb moisture from the atmosphere can be quantified through hygroscopicity studies.

TestProtocol
Dynamic Vapor Sorption (DVS) A DVS analyzer can be used to measure the mass of the powder sample as a function of relative humidity (RH) at a constant temperature. This generates a moisture sorption-desorption isotherm, which provides detailed information about the material's hygroscopic nature.
Static Method Expose pre-weighed samples of the powder to controlled humidity environments (created using saturated salt solutions in desiccators) at a constant temperature. The weight gain is measured periodically until equilibrium is reached.

Data Presentation and Interpretation

All quantitative data from stability and hygroscopicity studies should be tabulated for clear comparison and trend analysis.

Table 4.1: Example of a Long-Term Stability Data Table

Storage ConditionTime PointAppearancePurity by HPLC (%)Total Impurities (%)
2-8°C 0 MonthsWhite Powder99.80.2
6 MonthsConforms99.70.3
12 MonthsConforms99.70.3
25°C / 60% RH 0 MonthsWhite Powder99.80.2
3 MonthsConforms99.50.5
6 MonthsConforms99.20.8

Table 4.2: Example of Forced Degradation Data

Stress ConditionDurationPurity by HPLC (%)Major Degradant (RT)% Degradation
0.1 M HCl 8 hours95.28.5 min4.6
0.1 M NaOH 8 hours92.19.2 min7.7
3% H₂O₂ 24 hours90.510.1 min, 11.3 min9.3
105°C 72 hours98.97.8 min0.9
Photolytic ICH Q1B96.812.5 min3.0

Conclusion

The stability of 4-Iodo-L-phenylalanine powder is critical for its successful application in research and development. This technical guide summarizes the best practices for its storage and provides a framework for its stability assessment. Adherence to the recommended storage conditions, particularly protection from light and moisture, is paramount. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using validated analytical methods to ensure the material's quality throughout its intended lifecycle.

References

Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and utilization of this compound in peptide synthesis, protein engineering, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6d~8.42 x Ar-H (ortho to I)
~6.9d~8.42 x Ar-H (meta to I)
~4.0t~6.0α-H
~3.1d~6.0β-CH₂

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~138Ar-C (para to CH₂)
~132Ar-CH (ortho to I)
~131Ar-CH (meta to I)
~92Ar-C (ipso, attached to I)
~55α-C
~37β-C

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Description of Vibration
~3000-2500O-H stretch (carboxylic acid), N-H stretch (amine)
~1600-1580C=O stretch (carboxyl), N-H bend (amine)
~1500-1400Aromatic C=C stretch
~820C-H bend (para-substituted aromatic ring)
Table 4: Mass Spectrometry Data for this compound
Mass-to-Charge Ratio (m/z)Adduct
291.98290[M+H]⁺
313.96484[M+Na]⁺
289.96834[M-H]⁻

Data obtained from predicted values.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for Electrospray Ionization).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet/ATR Compound->KBr_Pellet Solvent_Prep Dissolution for MS Compound->Solvent_Prep NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solvent_Prep->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data NMR_Table ¹H & ¹³C NMR Data Tables NMR_Data->NMR_Table IR_Table IR Data Table IR_Data->IR_Table MS_Table Mass Spec Data Table MS_Data->MS_Table Structure Structural Confirmation NMR_Table->Structure IR_Table->Structure MS_Table->Structure

Caption: Workflow of Spectroscopic Analysis.

Safety and handling precautions for 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-L-phenylalanine, a crucial unnatural amino acid in protein engineering and drug development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

4-Iodo-L-phenylalanine is not classified as a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with all laboratory chemicals, it should be handled with caution. To our knowledge, the hazards of this material have not been thoroughly investigated[2].

GHS Classification: Not a hazardous substance or mixture[2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Iodo-L-phenylalanine is provided in the table below. This data is essential for proper storage and handling.

PropertyValueReference
CAS Number 24250-85-9[1][3][]
Molecular Formula C₉H₁₀INO₂[]
Molecular Weight 291.09 g/mol
Appearance White to off-white powder[]
Melting Point 255-256 °C[]
Boiling Point 366.8 ± 32.0 °C (Predicted)[]
Density 1.824 ± 0.06 g/cm³ (Predicted)[]
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Storage Temperature Store at 2-8 °C or -20°C. Protect from light.[][6]

Toxicological Data

Handling and Storage

Proper handling and storage are critical to maintain the stability of 4-Iodo-L-phenylalanine and ensure the safety of laboratory personnel.

Handling
  • Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed[7][8].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1].

    • Hand Protection: Wear appropriate protective gloves[1].

    • Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks[8].

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure[1].

  • Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory. Change contaminated clothing immediately[7].

  • Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Avoid ingestion and inhalation[1][7][8][9].

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][8].

  • Temperature: Storage temperatures of 2-8°C and -20°C are recommended[].

  • Light Sensitivity: Protect from light[6][8].

  • Incompatibilities: Avoid strong oxidizing agents and strong acids[7].

Experimental Protocols

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Use personal protective equipment as required[1][8].

  • Environmental Precautions: Prevent the substance from entering drains. No special environmental precautions are required for small spills[1][8].

  • Containment and Cleaning:

    • Sweep up and shovel the material[1][8].

    • Place the collected material into a suitable, closed container for disposal[1][8].

    • Avoid generating dust during cleanup[1][8].

First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1][8].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur[1][8].

Fire-Fighting Measures
  • Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet[7].

  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen iodide[8].

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1].

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations[2]. Dispose of the contents/container to an authorized hazardous or special waste collection point[10].

Visualization of Safety and Handling Workflow

The following diagram illustrates the key decision-making and action steps for the safe handling of 4-Iodo-L-phenylalanine, from initial risk assessment to final disposal.

G Workflow for Safe Handling of 4-Iodo-L-phenylalanine start Start: Obtain 4-Iodo-L-phenylalanine risk_assessment 1. Hazard Identification & Risk Assessment start->risk_assessment ppe_selection 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) risk_assessment->ppe_selection handling_storage 3. Handling & Storage - Use in ventilated area - Avoid dust formation - Store at 2-8°C or -20°C, protected from light ppe_selection->handling_storage spill_event Spill or Exposure Occurs? handling_storage->spill_event spill_protocol 4a. Accidental Release Protocol - Evacuate and ventilate - Wear PPE - Contain and clean up spill spill_event->spill_protocol Yes (Spill) first_aid 4b. First Aid Protocol - Eye: Rinse with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Rinse mouth spill_event->first_aid Yes (Exposure) waste_disposal 5. Waste Disposal - Collect in sealed containers - Dispose according to regulations spill_event->waste_disposal No spill_protocol->waste_disposal seek_medical Seek Medical Attention if symptoms persist first_aid->seek_medical seek_medical->waste_disposal end End of Process waste_disposal->end

Caption: Logical workflow for the safe handling of 4-Iodo-L-phenylalanine.

References

The Strategic Incorporation of 4-Iodophenylalanine in Peptide-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug development, enabling the fine-tuning of therapeutic candidates with enhanced stability, novel functionalities, and improved biological activity. Among these, 4-iodo-L-phenylalanine has emerged as a particularly versatile building block. Its unique properties facilitate site-specific modifications, act as a platform for further derivatization, and allow for the introduction of radioisotopes for imaging and therapeutic applications.[1] This technical guide provides an in-depth overview of the biological activities of peptides containing 4-iodophenylalanine, detailing quantitative data, experimental methodologies, and the underlying molecular interactions.

Advantages of Incorporating 4-Iodophenylalanine

The substitution of phenylalanine with 4-iodophenylalanine (I-Phe) in a peptide sequence offers several distinct advantages for researchers and drug developers. The iodine atom, being a large and polarizable halogen, can significantly influence the peptide's properties.

  • Site-Specific Modification and Derivatization: The iodine atom provides a reactive "handle" for post-synthetic modifications.[1] This allows for the precise attachment of various moieties, such as fluorophores for imaging, affinity tags for purification, or functional groups to enhance biological activity through reactions like the Suzuki-Miyaura coupling.[1]

  • Enhanced Stability and Binding Affinity: The incorporation of this unnatural amino acid can lead to peptides with increased resistance to enzymatic degradation.[1] Furthermore, the iodinated phenyl ring can modulate the peptide's conformation and interactions with its biological target, potentially leading to improved binding affinity and therapeutic efficacy.[1][2]

  • Radiolabeling for Diagnostics and Therapy: The iodine can be readily replaced with radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), transforming the peptide into a targeted radiopharmaceutical.[1][3] These radiolabeled peptides are invaluable tools for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy, particularly in oncology.[1][3]

  • Structural Mimicry and Modulation: The iodinated phenyl ring can act as a bioisostere, mimicking natural amino acids while introducing unique electronic and steric properties that can modulate the peptide's interaction with biological systems.[1]

cluster_0 Advantages of 4-Iodophenylalanine Incorporation A Site-Specific Modification E Platform for Derivatization A->E e.g., Suzuki Coupling B Enhanced Binding Affinity D Improved Enzymatic Stability B->D C Radiolabeling (Imaging & Therapy)

Core advantages of incorporating 4-iodophenylalanine into peptides.

Quantitative Analysis of Biological Activity

The incorporation of 4-iodophenylalanine has been shown to modulate the biological activity of various peptides. The following tables summarize key quantitative data from studies evaluating these modified peptides in different contexts.

Table 1: Receptor Binding and Cellular Uptake
Peptide/CompoundTarget/SystemAssay TypeKey MetricValueReference
[¹²⁵I]I-PheAmino Acid Transporters in MCF-7 Breast Cancer CellsCellular Uptake% Uptake (60 min)49.0 ± 0.7%[3]
[¹⁴C]Phe (control)Amino Acid Transporters in MCF-7 Breast Cancer CellsCellular Uptake% Uptake (60 min)55.9 ± 0.5%[3]
[¹²⁵I]I-PheInhibition by unlabeled I-Phe in MCF-7 CellsCompetitive InhibitionIC₅₀1.0 mM[3]
[¹²⁵I]I-PheInhibition by unlabeled Phe in MCF-7 CellsCompetitive InhibitionIC₅₀1.3 mM[3]
[¹²⁵I]-Apolipoprotein C-I (1-15) Analog (Phe¹⁴→I-Phe¹⁴)Very Low-Density Lipoproteins (VLDL)Lipoprotein Binding% Incorporation8.7%[4]
[³H]-Native Apolipoprotein C-I (control)Very Low-Density Lipoproteins (VLDL)Lipoprotein Binding% Incorporation83%[4]
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)GnRH ReceptorCompetitive BindingIC₅₀7.6 nM[5]
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)GnRH ReceptorCompetitive BindingIC₅₀16.3 nM[5]
Table 2: Pharmacokinetic Improvement via Albumin Binding
PeptideAlbumin Binding MoietyIn Vivo Tumor Uptake (BxPC-3 xenograft, 4h)Serum Stability (24h)Reference
[⁶⁴Cu]Cu DOTA-IP -αvβ6-BP4-(p-iodophenyl)butyryl (IP) 7.60 ± 0.43 %ID/g90%[6]
[⁶⁴Cu]Cu DOTA-EB-αvβ6-BPEvans blue (EB)5.29 ± 0.59 %ID/g76%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used in the synthesis and evaluation of peptides containing 4-iodophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 4-iodophenylalanine is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][7][8]

  • Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is chosen based on the desired C-terminal modification.

  • Fmoc Deprotection: The Fmoc (fluorenylmethoxycarbonyl) protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-4-iodo-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[4]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.[4]

start Start: Solid Support Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., Fmoc-I-Phe, HBTU) deprotection->coupling wash Wash coupling->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 4-iodophenylalanine-containing peptide.
In Vitro Cellular Uptake Assay

This assay is used to quantify the internalization of radiolabeled compounds into cells. The protocol for evaluating [¹²⁵I]I-Phe uptake in MCF-7 breast cancer cells is a representative example.[3]

  • Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into multi-well plates.[3]

  • Incubation: The cells are washed and then incubated with the radiolabeled peptide (e.g., [¹²⁵I]I-Phe) in a buffer at 37°C for a specified time (e.g., 60 minutes).[3]

  • Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove any unbound radiotracer.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing NaOH).

  • Quantification: The radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The uptake is typically expressed as a percentage of the total radioactivity added to the well. For inhibition studies, increasing concentrations of an unlabeled competitor are co-incubated with the radiotracer to determine the IC₅₀ value.[3]

Competitive Receptor Binding Assay

These assays determine the affinity of a peptide for its receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

  • Preparation: A membrane preparation from cells overexpressing the target receptor (e.g., GnRH receptor) is used.[5]

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-D-Trp⁶-LH-RH) and varying concentrations of the competitor peptide (the 4-iodophenylalanine-containing peptide).[5]

  • Separation: The reaction is terminated, and bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[5]

Signaling and Mechanism of Action

Peptides containing 4-iodophenylalanine often function as ligands for G protein-coupled receptors (GPCRs), which are a major class of drug targets.[9] Upon binding, the peptide can act as an agonist, antagonist, or biased ligand, initiating or blocking specific intracellular signaling cascades.

A biased agonist, for instance, can preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[9][10] This functional selectivity is highly desirable in drug development as it offers the potential to create more specific therapies with fewer side effects.[10] The unique steric and electronic properties of 4-iodophenylalanine can influence how the peptide ligand stabilizes specific receptor conformations, thereby directing the signaling outcome.

ligand Peptide Ligand (with 4-I-Phe) receptor GPCR ligand->receptor Binding g_protein G Protein (e.g., Gs, Gq, Gi) receptor->g_protein G Protein Activation b_arrestin β-Arrestin receptor->b_arrestin β-Arrestin Recruitment effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector downstream Downstream Cellular Response b_arrestin->downstream Alternative Signaling (e.g., MAPK) second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger second_messenger->downstream

Generalized GPCR signaling pathways activated by a peptide ligand.

Conclusion

The incorporation of 4-iodophenylalanine into peptides is a proven and effective strategy for enhancing their therapeutic and diagnostic potential. It provides a versatile tool for medicinal chemists to modulate peptide stability, receptor affinity, and pharmacokinetics. The ability to introduce radioisotopes in a site-specific manner has been particularly impactful in the field of oncology for developing targeted imaging agents and radiotherapeutics. As peptide-based drug discovery continues to advance, the strategic use of unnatural amino acids like 4-iodophenylalanine will undoubtedly play a critical role in the development of the next generation of highly specific and effective medicines.

References

H-Phe(4-I)-OH: A Technical Guide to an Unnatural Amino Acid for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities for a wide range of applications. Among these, H-Phe(4-I)-OH, also known as p-iodo-L-phenylalanine, has emerged as a particularly versatile uAA. Its unique properties facilitate advanced protein structure determination, the development of targeted therapeutics, and the creation of novel bioconjugates. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of this compound in protein engineering.

Core Concepts: Genetic Code Expansion

The incorporation of this compound into a target protein is achieved through the expansion of the genetic code. This technique relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair functions independently of the host cell's endogenous translational machinery. The engineered aaRS is specifically evolved to recognize and charge this compound onto the orthogonal tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, typically a nonsense codon such as the amber stop codon (UAG) or the opal stop codon (UGA), that has been introduced at the desired site in the gene encoding the target protein.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency and fidelity of unnatural amino acid incorporation are critical parameters for the successful application of this technology. While specific yields can be highly dependent on the target protein, expression system, and specific orthogonal pair used, studies have demonstrated the robust incorporation of this compound.

ParameterOrganismOrthogonal SystemCodonReported Efficiency/YieldFidelityReference
Incorporation Efficiency E. coliEvolved M. jannaschii TyrRS/tRNAAmber (UAG)High, comparable to natural amino acids>95%[1][2]
Protein Yield E. coliEvolved M. jannaschii TyrRS/tRNAAmber (UAG)Up to several mg/L of culture>95%[3]
Incorporation with Opal Codon E. coli (cell-free)Misacylated suppressor tRNAOpal (UGA)Successful incorporation demonstratedNot explicitly quantified[4]

Experimental Protocols

Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase for this compound

The generation of an aaRS specific for this compound is a crucial first step. This is typically achieved through directed evolution, using a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) as a starting point.

Principle: A library of MjTyrRS mutants is generated by randomizing key residues in the amino acid binding site. This library is then subjected to rounds of positive and negative selection in E. coli. Positive selection identifies mutants that can incorporate this compound in response to an amber codon in a reporter gene (e.g., conferring antibiotic resistance). Negative selection eliminates mutants that incorporate natural amino acids in the absence of this compound.

Detailed Protocol:

  • Library Construction:

    • Identify key residues in the MjTyrRS active site for randomization based on structural information (e.g., Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162).

    • Use degenerate oligonucleotides to create a library of MjTyrRS mutants with randomized codons at these positions using techniques like overlap extension PCR.

    • Clone the library into a suitable expression vector.

  • Positive Selection:

    • Transform the MjTyrRS library into an E. coli strain containing a plasmid with a reporter gene containing an amber stop codon (e.g., chloramphenicol (B1208) acetyltransferase - cat).

    • Plate the transformed cells on media containing a low concentration of the antibiotic (e.g., chloramphenicol) and 1 mM this compound.

    • Only cells expressing an active MjTyrRS mutant that can charge the suppressor tRNA with this compound will produce the full-length, functional reporter protein and survive.

    • Isolate and pool the surviving colonies.

  • Negative Selection:

    • Introduce a plasmid containing a toxic gene with an amber codon (e.g., barnase) into the cells isolated from the positive selection.

    • Plate the cells on media lacking this compound.

    • Cells expressing MjTyrRS mutants that can incorporate a natural amino acid in the absence of the uAA will produce the toxic protein and be eliminated.

    • Isolate the surviving colonies, which should contain MjTyrRS mutants specific for this compound.

  • Iterative Rounds and Characterization:

    • Repeat the positive and negative selection rounds with increasing stringency (e.g., higher antibiotic concentrations) to enrich for highly active and specific mutants.

    • Sequence the plasmids from individual surviving colonies to identify the mutations in the evolved MjTyrRS variants.

    • Characterize the best-performing mutants by assessing the yield of a reporter protein (e.g., sfGFP with an amber codon) in the presence and absence of this compound.

Site-Specific Incorporation of this compound into a Target Protein in E. coli

Principle: The evolved orthogonal this compound synthetase/tRNA pair is co-expressed with the target protein containing an amber codon at the desired position. The unnatural amino acid is supplied in the growth medium.

Detailed Protocol:

  • Plasmid Construction:

    • Introduce an amber (TAG) codon at the desired site in the gene of your target protein using site-directed mutagenesis.

    • Clone the gene into a suitable expression vector (e.g., a pET vector).

    • Use a compatible plasmid (e.g., pEVOL) to express the evolved this compound-specific MjTyrRS and the orthogonal tRNA.

  • Protein Expression:

    • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics.

    • Inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and 1 mM this compound with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography based on a tag, followed by size-exclusion chromatography).

Confirmation of this compound Incorporation by Mass Spectrometry

Principle: The mass of the purified protein is accurately measured to confirm the incorporation of the heavier this compound in place of a canonical amino acid. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification.

Detailed Protocol:

  • Sample Preparation:

    • Desalt the purified protein sample.

    • For intact mass analysis, directly analyze the protein using electrospray ionization mass spectrometry (ESI-MS).

    • For peptide mapping, digest the protein with a specific protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Acquire a high-resolution mass spectrum of the intact protein. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated. The mass of this compound is 291.09 g/mol , while the mass of phenylalanine is 165.19 g/mol , resulting in a mass increase of 125.9 g/mol .

    • Peptide Mapping (LC-MS/MS):

      • Separate the tryptic peptides using liquid chromatography.

      • Analyze the peptides by tandem mass spectrometry.

      • Search the resulting MS/MS spectra against the protein sequence, including the modification corresponding to this compound at the target site. The fragmentation pattern will confirm the sequence of the peptide and the precise location of the unnatural amino acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Orthogonal System Development cluster_expression Protein Expression & Purification cluster_analysis Analysis & Application library MjTyrRS Mutant Library Construction pos_selection Positive Selection (+ this compound, + Antibiotic) library->pos_selection neg_selection Negative Selection (- this compound, + Toxin) pos_selection->neg_selection evolved_synthetase Evolved this compound Synthetase neg_selection->evolved_synthetase transformation Co-transformation of Plasmids (Target Gene + Orthogonal Pair) evolved_synthetase->transformation Input expression Protein Expression in E. coli (+ this compound) transformation->expression purification Protein Purification expression->purification ms_analysis Mass Spectrometry Confirmation purification->ms_analysis application Downstream Applications purification->application translation_process cluster_charging tRNA Charging cluster_translation Ribosomal Translation phe_i This compound synthetase Evolved MjTyrRS phe_i->synthetase charged_tRNA This compound-tRNA(CUA) synthetase->charged_tRNA ATP -> AMP + PPi tRNA Orthogonal tRNA(CUA) tRNA->synthetase ribosome Ribosome charged_tRNA->ribosome protein Nascent Protein ribosome->protein Peptide bond formation mrna mRNA with UAG codon mrna->ribosome protein_with_uaa Protein with This compound protein->protein_with_uaa Incorporation suzuki_coupling protein_phe_i Protein-Phe(4-I) plus + protein_phe_i->plus boronic_acid R-B(OH)2 arrow Pd Catalyst, Base boronic_acid->arrow plus->boronic_acid modified_protein Protein-Phe(4-R) arrow->modified_protein

References

Methodological & Application

Application Notes and Protocols for the Incorporation of H-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. H-Phe(4-I)-OH, or 4-iodophenylalanine, is a particularly valuable building block in peptide and drug development.[1][2] The presence of the iodine atom on the phenyl ring offers several advantages, including the potential for radio-labeling, the introduction of a heavy atom for crystallographic studies, and the ability to participate in cross-coupling reactions for further molecular diversification.[3] This document provides a detailed protocol for the efficient incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize key quantitative data related to the incorporation of Fmoc-Phe(4-I)-OH in SPPS. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-Phe(4-I)-OH

Coupling ReagentEquivalents (AA:Reagent:Base)Activation Time (min)Coupling Time (min)Estimated Coupling Efficiency (%)Notes
HBTU/DIPEA1:0.95:22-530-120>99%A reliable and commonly used method.[4]
HATU/DIPEA1:0.95:22-530-60>99.5%Highly efficient, especially for sterically hindered couplings.[5]
DIC/Oxyma1:1:15-1060-180>98%A cost-effective and low-racemization option.[6][7]

Table 2: Fmoc Deprotection Conditions

ReagentConcentration in DMFTime (min)Number of TreatmentsEstimated Deprotection Efficiency (%)
Piperidine (B6355638)20%5 + 152>99%
Piperidine20%3 + 102>99%
4-Methylpiperidine20%5 + 152>99%

Table 3: Cleavage and Deprotection Cocktails

Cleavage CocktailComposition (v/v)Time (h)Expected Purity (Crude)Notes
TFA/TIS/H₂O95:2.5:2.52-3>85%A standard and effective cocktail for most peptides.[8][9]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT2-4>90%Recommended for peptides with sensitive residues.[9][10]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-Phe(4-I)-OH into a peptide sequence using manual or automated SPPS.

Materials and Reagents
  • Fmoc-Phe(4-I)-OH

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC-grade water and acetonitrile

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Amino Acid Coupling

Option A: HBTU/HATU Coupling

  • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitor the coupling completion using a qualitative method like the Kaiser test.

Option B: DIC/Oxyma Coupling

  • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and Oxyma (1 equivalent relative to the amino acid) in DMF.

  • Add DIC (1 equivalent relative to the amino acid) to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 60-180 minutes at room temperature.

  • Monitor the coupling completion using a qualitative method like the Kaiser test.

Protocol 3: Washing

After the coupling step, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 5: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Potential Side Reactions

While the incorporation of this compound is generally straightforward, researchers should be aware of potential side reactions common to SPPS:

  • Racemization: Although modern coupling reagents are designed to minimize racemization, it can still occur, particularly with hindered amino acids. Using the recommended coupling protocols and avoiding prolonged activation times can mitigate this risk.

  • Incomplete Coupling: Due to the slightly increased steric bulk of the iodinated phenylalanine, incomplete coupling can lead to deletion sequences. Monitoring the coupling reaction and performing a double coupling if necessary can ensure complete incorporation.

  • Aspartimide Formation: In sequences containing Asp residues, aspartimide formation can be a significant side reaction. The use of additives like Oxyma during coupling can help to suppress this.

  • Iodine-Related Side Reactions: While the C-I bond is generally stable to standard SPPS conditions, prolonged exposure to strong acids or high temperatures during cleavage could potentially lead to side reactions. However, under the recommended conditions, this is not a commonly reported issue. The iodination of sensitive residues like tyrosine is a concern when using free iodine for disulfide bond formation, but not typically during the incorporation of pre-iodinated amino acids.[2]

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Phe(4-I)-OH Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS incorporation of this compound.

Coupling_Mechanism start Fmoc-Phe(4-I)-OH + Coupling Reagent + Base activation Activation (Formation of Active Ester) start->activation coupling Nucleophilic Attack by Resin-Bound Amine activation->coupling peptide_bond Peptide Bond Formation coupling->peptide_bond

Caption: General mechanism for amino acid activation and coupling.

References

A Comparative Guide to Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering, enabling the introduction of novel functionalities and biophysical probes. 4-Iodophenylalanine [Phe(4-I)] is a particularly versatile unnatural amino acid, serving as a precursor for cross-coupling reactions and a handle for radiolabeling. This document provides a detailed comparison of two commonly used protected derivatives, Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH, for solid-phase peptide synthesis (SPPS). We present a comprehensive overview of their respective advantages and disadvantages, quantitative data for key synthetic parameters, and detailed experimental protocols for their use. This guide is intended to assist researchers in selecting the optimal synthetic strategy and executing the efficient synthesis of peptides containing 4-iodophenylalanine.

Introduction: Fmoc vs. Boc Strategies in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created. The two dominant strategies, Fmoc and Boc chemistry, are differentiated by their Nα-protecting groups and the corresponding deprotection conditions.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes a base-labile protecting group, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][] This approach is characterized by its mild deprotection conditions, making it compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[4][5]

The Boc (tert-butyloxycarbonyl) strategy, on the other hand, employs an acid-labile protecting group that is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[1][4] The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often requires very strong acids like hydrofluoric acid (HF).[5][6]

The choice between Fmoc and Boc strategies for incorporating Phe(4-I)-OH depends on several factors, including the desired peptide sequence, the presence of other sensitive residues, and the intended downstream applications of the 4-iodo functionality.

Comparative Analysis of Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH

FeatureFmoc-Phe(4-I)-OHBoc-Phe(4-I)-OH
Nα-Protection Base-labile (Fmoc group)Acid-labile (Boc group)
Deprotection 20% piperidine in DMF (mild base)[1]50% TFA in DCM (strong acid)[1]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[2]Acid-labile (benzyl-based, cleaved by HF)[1]
Final Cleavage Strong acid (e.g., TFA)[6]Very strong acid (e.g., HF)[1]
Orthogonality High degree of orthogonality[2]Partial orthogonality, relies on graded acid lability[1]
Automation Highly compatible with automated synthesizers[2]Less commonly automated due to harsher reagents
Side Reactions Potential for aspartimide formation in Asp-containing sequences.[1]Less prone to base-mediated side reactions.[1]
Handling Generally considered safer due to avoidance of HF.Requires specialized equipment and handling for HF.[6]
Cost Fmoc derivatives can be more expensive.[4]Boc derivatives are often more cost-effective.

Applications of 4-Iodophenylalanine in Peptides

The incorporation of 4-iodophenylalanine into peptides opens up a wide range of possibilities for further modification and study:

  • Cross-Coupling Reactions: The iodine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[5] This allows for the introduction of a diverse array of substituents at this position, creating novel peptide analogs.

  • Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I), making it a valuable tool for radiolabeling peptides for use in diagnostic imaging and biological tracking studies.[7][8]

  • Bioconjugation: The unique reactivity of the iodo group can be exploited for specific bioconjugation reactions, enabling the attachment of peptides to other molecules of interest.[7]

  • Structural Biology: As a heavy atom, iodine can be useful in X-ray crystallography for phasing purposes.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH into a model peptide sequence (e.g., Ac-Tyr-Ala-Phe(4-I)-Gly-Leu-Phe-NH₂). These protocols may require optimization based on the specific peptide sequence, resin, and available equipment.

Fmoc-SPPS Protocol for Incorporating Fmoc-Phe(4-I)-OH

This protocol assumes the use of a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Diagram of Fmoc-SPPS Workflow:

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride (B1165640)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for Fmoc-Phe(4-I)-OH):

    • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Boc-SPPS Protocol for Incorporating Boc-Phe(4-I)-OH

This protocol assumes the use of a MBHA resin for the synthesis of a C-terminally amidated peptide.

Diagram of Boc-SPPS Workflow:

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (10% DIPEA/DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 DCM/DMF Wash Coupling->Washing3 Repeat Repeat for next amino acid Washing3->Repeat Cleavage Final Cleavage (HF) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • MBHA resin

  • Boc-protected amino acids (including Boc-Phe(4-I)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrofluoric acid (HF)

  • Anisole

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (for Boc-Phe(4-I)-OH):

    • In a separate vial, dissolve Boc-Phe(4-I)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) dissolved in DCM.

    • Pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation:

    • After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM.

    • Agitate for 30 minutes.

    • Wash the resin with DCM (3x).

  • HF Cleavage:

    • WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF apparatus, add the resin and a scavenger such as anisole.

    • Carefully condense HF into the reaction vessel at low temperature (e.g., -78 °C).

    • Allow the reaction to proceed at 0 °C for 1-2 hours with stirring.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin and cleaved peptide with cold diethyl ether.

    • Extract the peptide with a suitable solvent (e.g., 10% acetic acid).

  • Purification:

    • Lyophilize the crude peptide extract.

    • Purify the peptide by preparative RP-HPLC as described in the Fmoc protocol.

Troubleshooting and Key Considerations

  • Steric Hindrance: The bulky 4-iodophenylalanine side chain may lead to slower coupling kinetics. To ensure complete coupling, consider using more powerful coupling reagents (e.g., HBTU, HATU), increasing the coupling time, or performing a double coupling.

  • Side Reactions: While the 4-iodo group is generally stable under standard SPPS conditions, be mindful of potential side reactions, especially during the final cleavage step. The choice of scavengers in the cleavage cocktail is important to prevent unwanted modifications.

  • Purification: Peptides containing the hydrophobic 4-iodophenylalanine residue may exhibit strong retention on reverse-phase HPLC columns. Optimization of the gradient and mobile phase composition may be necessary for efficient purification.

  • Light Sensitivity: While not highly sensitive, it is good practice to protect iodinated compounds from prolonged exposure to light to prevent potential degradation.

Conclusion

Both Fmoc-Phe(4-I)-OH and Boc-Phe(4-I)-OH are effective reagents for the incorporation of 4-iodophenylalanine into synthetic peptides. The choice between the two strategies depends on the specific requirements of the research.

The Fmoc strategy is generally preferred for its milder conditions, ease of automation, and higher overall safety profile.[6] It is particularly well-suited for the synthesis of peptides containing acid-sensitive modifications.

The Boc strategy , while employing harsher conditions, can be advantageous for the synthesis of long or difficult sequences where aggregation is a concern.[1] The repetitive acidic deprotection steps can help to disrupt secondary structures that may hinder coupling reactions.

Ultimately, a careful evaluation of the target peptide's properties, the available laboratory infrastructure, and the intended downstream applications will guide the selection of the most appropriate synthetic route. The protocols and data presented in this document provide a solid foundation for the successful synthesis and application of peptides containing the versatile 4-iodophenylalanine residue.

Diagram of Decision-Making Process:

Decision_Tree Start Choice of Protecting Group for Phe(4-I)-OH Question1 Is the peptide sequence long or prone to aggregation? Start->Question1 Question2 Are there other acid-sensitive modifications in the peptide? Question1->Question2 No Boc_Strategy Boc-Phe(4-I)-OH Question1->Boc_Strategy Yes Question3 Is automation a priority? Question2->Question3 Yes Question2->Boc_Strategy No Question4 Are there concerns about base-catalyzed side reactions (e.g., aspartimide)? Question3->Question4 No Fmoc_Strategy Fmoc-Phe(4-I)-OH Question3->Fmoc_Strategy Yes Question4->Fmoc_Strategy No Question4->Boc_Strategy Yes

References

Coupling Reagents for 4-Iodo-L-phenylalanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, enabling site-specific modifications, and introducing novel functionalities. 4-Iodo-L-phenylalanine is a valuable synthetic amino acid utilized in peptide chemistry for various applications, including the introduction of a heavy atom for crystallographic studies, as a precursor for radiolabeling, and for post-synthetic modifications via cross-coupling reactions. The efficiency of incorporating 4-Iodo-L-phenylalanine into a growing peptide chain is highly dependent on the choice of coupling reagent. This document provides a comprehensive overview of common coupling reagents, their comparative performance, and detailed protocols for the synthesis of peptides containing 4-Iodo-L-phenylalanine.

Coupling Reagents: A Comparative Overview

The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and achieve efficient peptide bond formation, particularly when dealing with sterically hindered or electronically modified amino acids like 4-Iodo-L-phenylalanine. The most common classes of coupling reagents are carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts.

Data Presentation: Comparative Performance of Common Coupling Reagents

Coupling ReagentAdditiveTypical Coupling TimeRelative Yield/PurityKey AdvantagesPotential Disadvantages
Carbodiimides
DIC/DCCHOBt/Oxyma1 - 4 hoursGood - ExcellentCost-effectiveFormation of insoluble urea (B33335) byproduct (DCC), slower reaction rates, moderate racemization risk.
Uronium/Aminium Salts
HBTUHOBt30 - 120 minutesExcellentGood balance of reactivity and stability, widely used.Can cause guanidinylation of the N-terminus if used in excess.
HATUHOAt15 - 60 minutesExcellent - SuperiorHigh reactivity, low racemization, effective for hindered couplings.[1][2]Higher cost compared to HBTU.
HCTU6-Cl-HOBt15 - 60 minutesExcellentHigh reactivity, often comparable to HATU.
COMUOxyma15 - 45 minutesExcellent - SuperiorHigh reactivity, safer byproducts (non-explosive), good solubility.
Phosphonium Salts
PyBOPHOBt30 - 120 minutesExcellentAvoids guanidinylation side reactions.Can be less reactive than HATU for highly hindered couplings.
PyAOPHOAt20 - 90 minutesExcellentHigh reactivity, particularly for N-methyl amino acids.[3]

Note: The performance of each reagent can be influenced by the specific peptide sequence, resin, solvent, and base used.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase peptide synthesis (SPPS) of a peptide containing 4-Iodo-L-phenylalanine using the Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines a single coupling cycle.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-4-Iodo-L-phenylalanine

  • Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of Fmoc-4-Iodo-L-phenylalanine):

    • Pre-activation: In a separate vial, dissolve Fmoc-4-Iodo-L-phenylalanine (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive if required (e.g., HOAt for HATU, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected 4-Iodo-L-phenylalanine to an amino acid ester.

Materials:

  • N-protected (e.g., Boc- or Fmoc-) 4-Iodo-L-phenylalanine

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected 4-Iodo-L-phenylalanine (1.0 equivalent) and the amino acid ester hydrochloride (1.1 equivalents) in the anhydrous solvent.

  • Base Addition: Add the base (e.g., DIPEA, 2.5 equivalents) to the mixture and stir for 10-15 minutes at 0 °C.

  • Activation and Coupling: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-4-Iodo-L-Phe-OH Activated_Ester Activated Ester Intermediate Amino_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Activated_Ester Peptide_Resin Deprotected Peptide-Resin (H2N-Peptide-Resin) Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin->Peptide_Bond New_Peptide Fmoc-4-Iodo-L-Phe-Peptide-Resin Peptide_Bond->New_Peptide SPPS_Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-4-Iodo-L-Phe-OH + Reagents) wash1->couple wash2 5. Washing (DMF/DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Double Couple) repeat Repeat for next amino acid kaiser->repeat Negative final_deprotect 6. Final Fmoc Deprotection kaiser->final_deprotect Negative & Last AA repeat->deprotect cleave 7. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 8. Precipitation & Purification cleave->precipitate end Final Peptide precipitate->end

References

Application Notes and Protocols for HPLC Purification of Peptides Containing 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 4-Iodo-L-phenylalanine, into peptide sequences is a powerful strategy in drug discovery and chemical biology. This modification can enhance biological activity, improve stability, and introduce a versatile handle for further functionalization, such as radiolabeling for imaging and therapeutic applications.[1][2] The iodine atom can be replaced with radioisotopes, transforming the peptide into a radiotracer for targeted therapies, particularly in oncology.[1][3] For instance, radiolabeled 4-Iodo-L-phenylalanine has been explored for systemic endoradiotherapy in gliomas by targeting the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][4][5]

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the purification of synthetic peptides.[6][7] This technique separates peptides based on their hydrophobicity. The introduction of the bulky, hydrophobic iodine atom in 4-Iodo-L-phenylalanine significantly increases the peptide's retention time on a reversed-phase column compared to its non-iodinated counterpart. This characteristic must be carefully considered when developing purification protocols.

This document provides detailed application notes and experimental protocols for the successful purification of peptides containing 4-Iodo-L-phenylalanine using RP-HPLC.

Data Presentation

Table 1: Typical HPLC Purification Parameters for Peptides Containing 4-Iodo-L-phenylalanine
ParameterTypical Value/ConditionRationale
Stationary Phase C18-modified silicaStandard for peptide purification due to its hydrophobicity, providing good retention and separation.[6][7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[8]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier used to elute peptides from the C18 column.[8]
Detection Wavelength 214-220 nmOptimal for detecting the peptide backbone.[7][9]
Column Temperature 30-45 °CMaintained to ensure reproducibility of retention times.[10]
Table 2: Expected Outcomes and Performance Metrics
MetricExpected ResultNotes
Purity >95% (often >98% achievable)Purity is calculated from the area of the main peptide peak relative to the total peak area in the chromatogram.[7][10][11]
Yield 10-50%Purification yield can vary significantly depending on the complexity of the crude peptide mixture and the efficiency of the synthesis.[9]
Retention Time Shift Increased retention time compared to non-iodinated analogThe iodine atom increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.
Molecular Weight Confirmation Match with theoretical massMass spectrometry (MS) is essential to confirm the identity of the purified peptide.[7][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure a successful purification.[11]

  • Dissolution: Dissolve the crude lyophilized peptide containing 4-Iodo-L-phenylalanine in a minimal amount of a suitable solvent. A good starting point is Mobile Phase A or a mixture of water and acetonitrile.

  • Sonication: If the peptide is difficult to dissolve, sonicate the solution briefly.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.[11]

HPLC System Preparation and Method Development

Method development typically begins on an analytical scale and is then scaled up for preparative purification.[8]

  • Column: Use a C18 reversed-phase column. For initial analytical runs, a column with dimensions such as 4.6 mm x 250 mm is suitable.[12]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Initial Scouting Gradient: To determine the approximate elution conditions, perform a broad gradient run on an analytical column.

    • Example Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Gradient Optimization: Based on the scouting run, optimize the gradient to improve the resolution between the target peptide and impurities. For peptides, a shallower gradient often yields better separation.[6][12]

    • Example Optimized Gradient: If the peptide elutes at 40% B in the scouting run, a shallower gradient from 30% to 50% B over 20-30 minutes can be applied.

Preparative HPLC Purification
  • System Equilibration: Equilibrate the preparative HPLC system, including the larger preparative C18 column, with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude peptide solution onto the column. Avoid overloading the column, as this will compromise resolution.

  • Chromatographic Separation: Run the optimized gradient program.

  • Fraction Collection: Monitor the UV chromatogram at 214-220 nm and collect fractions corresponding to the target peptide peak. It is advisable to collect multiple fractions across the peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_analysis 3. Analysis & Final Product crude_peptide Crude Peptide Synthesis (with 4-Iodo-L-phenylalanine) dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Preparative C18 Column filtrate->inject gradient Run Optimized Gradient (e.g., 30-50% ACN w/ 0.1% TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions (>95%) analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide Powder lyophilize->final_product

Caption: Workflow for the HPLC purification of peptides containing 4-Iodo-L-phenylalanine.

Signaling Pathway Context: Thrombin Receptor (PAR1) Activation

Peptides containing 4-Iodo-L-phenylalanine can be designed to modulate G-protein coupled receptors like the thrombin receptor (PAR1), which is crucial in hemostasis and thrombosis.

Thrombin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR1 PAR1 Receptor Gq Gq PAR1->Gq activates G1213 G12/13 PAR1->G1213 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3_DAG IP3 + DAG PLC->IP3_DAG generates RhoA RhoA Activation RhoGEF->RhoA Thrombin Thrombin Thrombin->PAR1 cleavage & activation Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Responses Cellular Responses (e.g., Platelet Aggregation, Cytoskeletal Changes) Ca_PKC->Responses RhoA->Responses

Caption: Simplified signaling pathway of the thrombin receptor PAR1.[1][13][14]

Application Context: Targeting Glioma via LAT1

Radiolabeled peptides with 4-Iodo-L-phenylalanine can be used to target cancer cells overexpressing specific transporters like LAT1.

LAT1_Targeting cluster_outside Extracellular Space cluster_cell Glioma Cell cluster_inside Intracellular IodoPhe_Peptide Radiolabeled Peptide (containing 4-[¹³¹I]Iodo-Phe) LAT1 LAT1 Transporter (Overexpressed) IodoPhe_Peptide->LAT1 binds & transported Radionuclide_Accumulation Radionuclide Accumulation LAT1->Radionuclide_Accumulation DNA_Damage DNA Damage & Cell Death Radionuclide_Accumulation->DNA_Damage causes

Caption: Targeted delivery of a radiolabeled peptide to a glioma cell via the LAT1 transporter.[3][4]

References

Application Notes and Protocols for Site-Specific Modification of Peptides Using H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, enabling the development of novel diagnostics, and facilitating fundamental biological research. H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) is a particularly versatile building block for such applications. The iodine atom on the phenyl ring serves as a chemical handle for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse functional groups, probes, and structural motifs into a peptide sequence.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in site-specific peptide modification. It covers the incorporation of Fmoc-Phe(4-I)-OH into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent modifications through Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as radioiodination for the development of molecular imaging agents.

Key Applications of this compound in Peptide Chemistry

The incorporation of 4-iodophenylalanine into a peptide sequence opens up a wide array of possibilities for peptide engineering and drug development:

  • Structural Diversification and SAR Studies: The ability to introduce a vast range of chemical moieties at a specific site on a peptide allows for extensive Structure-Activity Relationship (SAR) studies. By systematically varying the substituent at the 4-position of the phenylalanine residue, researchers can fine-tune the peptide's biological activity, binding affinity, selectivity, and pharmacokinetic properties.

  • Bioconjugation: The iodine handle facilitates the attachment of various payloads to the peptide, such as fluorescent dyes for imaging, cytotoxic agents for targeted drug delivery, or polyethylene (B3416737) glycol (PEG) to improve solubility and in vivo half-life.

  • Development of Radiopharmaceuticals: The iodine atom can be readily exchanged with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled peptides for diagnostic imaging (SPECT or PET) or targeted radiotherapy.[1]

  • Probing Protein-Protein Interactions: Peptides modified with photo-crosslinkers or other probes at the 4-iodophenylalanine position can be used to map and study protein-protein interactions.

  • Enhanced Structural Biology: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination and structure solution of peptide-protein complexes.

Experimental Workflows

The general workflow for utilizing this compound for site-specific peptide modification involves two main stages: the synthesis of the 4-iodophenylalanine-containing peptide and its subsequent post-synthetic modification.

G cluster_0 Peptide Synthesis cluster_1 Post-Synthetic Modification SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-Phe(4-I)-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 Purification of Iodinated Peptide (HPLC) Cleavage->Purification1 Modification Site-Specific Modification (e.g., Cross-Coupling, Radioiodination) Purification1->Modification Iodinated Peptide Purification2 Purification of Modified Peptide (HPLC) Modification->Purification2 Characterization Characterization (MS, NMR, etc.) Modification->Characterization Modified Peptide Purification2->Characterization

General workflow for site-specific peptide modification.

Detailed Experimental Protocols

Incorporation of Fmoc-Phe(4-I)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a single Fmoc-Phe(4-I)-OH residue into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Phe(4-I)-OH

  • Rink Amide or Wang resin

  • SPPS grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for subsequent amino acid couplings.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by preparative reverse-phase HPLC.

Site-Specific Modification via Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing a 4-iodophenylalanine residue.

Materials:

  • Peptide-resin containing Phe(4-I)

  • Arylboronic acid (3-5 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (0.1-0.2 equivalents)

  • Ligand: Sulfonated SPhos (sSPhos) (0.2-0.4 equivalents)

  • Base: Potassium fluoride (B91410) (KF) or Potassium phosphate (B84403) (K₃PO₄) (4-6 equivalents)

  • Solvent system: Dimethoxyethane (DME)/Ethanol (EtOH)/Water (H₂O) (9:9:2)

  • Microwave reactor (optional, can be performed with conventional heating)

Procedure:

  • Swell the peptide-resin in the DME/EtOH/H₂O solvent mixture in a microwave-safe vial.

  • Add the arylboronic acid, Pd₂(dba)₃, sSPhos, and KF to the vial.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at 120°C for 30 minutes in a microwave reactor or at 80-100°C for 4-12 hours with conventional heating.

  • After cooling, filter the resin and wash thoroughly with DMF, water, and DCM.

  • Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

G Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd Intermediate1 Ar-Pd(II)-I OxAdd->Intermediate1 Transmetal Transmetalation Intermediate2 Ar-Pd(II)-Ar' Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Start Catalyst Regeneration Product Coupled Product RedElim->Product ArylHalide Peptide-Phe(4-I) ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Intermediate1->Transmetal Intermediate2->RedElim

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Site-Specific Modification via Sonogashira Cross-Coupling

This protocol outlines the solution-phase Sonogashira coupling of a terminal alkyne to a purified peptide containing 4-iodophenylalanine.

Materials:

  • Purified peptide containing Phe(4-I)

  • Terminal alkyne (1.5-3 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05-0.1 equivalents)

  • Copper(I) iodide (CuI) (0.1-0.2 equivalents)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: Anhydrous DMF or a mixture of DMF and water

Procedure:

  • Dissolve the iodinated peptide in the chosen solvent in a reaction vial.

  • Add the terminal alkyne, palladium catalyst, CuI, and base to the vial.

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature to 50°C for 2-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water containing 0.1% TFA.

  • Purify the modified peptide by preparative reverse-phase HPLC.

Site-Specific Modification via Heck Cross-Coupling

This protocol provides a general procedure for the Heck coupling of an alkene (e.g., an acrylate) to a peptide containing 4-iodophenylalanine in solution.

Materials:

  • Purified peptide containing Phe(4-I)

  • Alkene (e.g., butyl acrylate) (2-5 equivalents)

  • Palladium catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.1-0.2 equivalents)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (0.2-0.4 equivalents)

  • Base: Triethylamine (TEA) or N,N-dicyclohexylmethylamine

  • Solvent: Anhydrous DMF or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the iodinated peptide, Pd(OAc)₂, and P(o-tol)₃ in the solvent in a reaction vial.

  • Add the base and the alkene to the reaction mixture.

  • Purge the vial with an inert gas.

  • Heat the reaction at 80-100°C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove palladium black.

  • Purify the modified peptide by preparative reverse-phase HPLC.

Radioiodination for Tracer Development

This protocol describes a method for the radioiodination of a peptide containing a 4-iodophenylalanine precursor, typically a trialkylstannyl derivative, which can be prepared from the iodinated peptide.

Materials:

  • Peptide with a 4-(tributylstannyl)phenylalanine residue

  • [¹²⁵I]NaI or other radioactive sodium iodide

  • Oxidizing agent: Chloramine-T or Iodogen®

  • Quenching solution: Sodium metabisulfite (B1197395)

  • Phosphate buffer (pH 7.4)

Procedure:

  • To a solution of the stannylated peptide in a suitable solvent (e.g., methanol/acetic acid), add the radioactive sodium iodide solution.

  • Add the oxidizing agent (e.g., a solution of Chloramine-T) and allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Purify the radiolabeled peptide immediately using reverse-phase HPLC with a radiation detector.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura and Sonogashira cross-coupling reactions on peptides containing 4-iodophenylalanine. Note that yields can vary significantly depending on the peptide sequence, coupling partners, and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF8020>95[Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF8020>95[Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification]
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄DMF8020~90[Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification]
4-Formylphenylboronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O120 (MW)0.5>95[Peptide stapling by late-stage Suzuki–Miyaura cross-coupling]

Table 2: Representative Yields for Sonogashira Cross-Coupling

Terminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuITEADMFRT485-95[Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds]
EthynylferrocenePd(PPh₃)₄ / CuITEADMFRT480-90[Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds]
1-OctynePd(PPh₃)₄ / CuIDIPEADMF4012~75[General Sonogashira coupling conditions]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuITEADMF/H₂O506~80[General Sonogashira coupling conditions]

Peptide-Based Drug Discovery Workflow

The use of this compound can be integrated into a drug discovery workflow to generate and optimize peptide-based therapeutics.

G Lead Lead Peptide Identification Incorp Incorporate Phe(4-I) into Lead Sequence Lead->Incorp Library Generate Peptide Library via Cross-Coupling Reactions Incorp->Library Screening High-Throughput Screening (Binding, Functional Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Iterative Refinement Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Candidate Preclinical Candidate Selection Optimization->Candidate

Workflow for peptide-based drug discovery using this compound.

Conclusion

This compound is an invaluable tool for the site-specific modification of peptides, offering a gateway to a vast chemical space for the development of novel therapeutics, diagnostic agents, and research tools. The palladium-catalyzed cross-coupling reactions described herein provide robust and versatile methods for peptide diversification. By following the detailed protocols and leveraging the quantitative data provided, researchers can effectively incorporate this compound into their peptide design and development workflows to accelerate their scientific discoveries.

References

Application Note: H-Phe(4-I)-OH as a Heavy Atom Derivative for Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Determining the three-dimensional structure of a protein is crucial for understanding its function and for structure-based drug design. X-ray crystallography is a primary method for this, but it faces a significant hurdle known as the "phase problem".[1] While diffraction experiments measure the intensities of X-ray reflections, the phase information is lost.[1] Experimental phasing methods overcome this by introducing heavy atoms into the protein crystal.[2][3] These electron-dense atoms produce measurable changes in diffraction intensities, which can be used to calculate initial phases.[2]

H-Phe(4-I)-OH, or 4-iodophenylalanine, is a phenylalanine derivative used as an effective heavy atom for phasing.[4][5] The iodine atom provides a strong anomalous signal, making it particularly well-suited for Single-wavelength Anomalous Dispersion (SAD) phasing experiments, a technique that can yield a structure from a single dataset.[1] This application note provides a detailed overview and protocols for using this compound in protein crystallography.

Advantages of Iodine as a Phasing Atom

Iodine offers several advantages for experimental phasing:

  • Strong Anomalous Signal: Iodine has a significant anomalous signal (f′′) of 6.85 e− at the wavelength of common copper X-ray sources (Cu Kα; 1.54 Å), which is sufficient for SAD phasing.[1]

  • Versatility: It can be used for SAD, Single Isomorphous Replacement with Anomalous Scattering (SIRAS), and Multiple Isomorphous Replacement (MIR) techniques.[2]

  • Covalent Incorporation: As an amino acid analogue, it can be incorporated directly into the protein's polypeptide chain, providing well-ordered, high-occupancy sites.

  • Ligand Tagging: It can be synthetically incorporated into small-molecule ligands, inhibitors, or cofactors, making it an excellent tool for identifying binding sites in protein-ligand complexes.[1]

Data Presentation

Table 1: Phasing Properties of Iodine

Property Value Wavelength Reference
Anomalous Signal (f'') 6.85 e⁻ 1.5418 Å (Cu Kα) [1]

| Absorption Edge (L₃) | 2.72 Å (4.56 keV) | N/A | |

Table 2: Comparison of this compound Incorporation Methods

Method Principle Advantages Disadvantages
Metabolic Incorporation This compound replaces native Phenylalanine during protein expression in a Phe-auxotrophic host. High occupancy at specific sites; excellent for de novo phasing. Requires specialized auxotrophic expression strains; can affect protein expression or solubility.
Co-crystallization Protein is crystallized in the presence of a ligand containing an this compound moiety.[6] Captures ligand-induced conformational changes; confirms ligand binding pose.[6] Requires a suitable ligand; crystallization conditions may need re-screening.

| Crystal Soaking | A pre-grown apo-protein crystal is soaked in a solution containing a ligand with an this compound moiety. | Time and protein-efficient; uses existing apo-crystals.[6] | Ligand may not access the binding site in the crystal lattice; can cause crystal cracking or non-isomorphism.[2] |

Experimental Workflows & Logical Relationships

G cluster_prep Protein & Ligand Preparation cluster_methods Incorporation Method cluster_cryst Crystallography start Target Protein expr Protein Expression & Purification start->expr decision Choose Incorporation Strategy expr->decision apo_cryst Grow Apo Crystals expr->apo_cryst ligand Ligand containing This compound cocryst Co-crystallization (with iodinated ligand) ligand->cocryst soak Crystal Soaking (with iodinated ligand) ligand->soak metabolic Metabolic Labeling (with this compound) decision->metabolic De Novo Structure decision->cocryst Protein-Ligand Complex decision->soak Screening Ligands cryst_trials Crystallization Trials metabolic->cryst_trials cocryst->cryst_trials data_coll X-ray Data Collection soak->data_coll cryst_trials->data_coll apo_cryst->soak phasing SAD Phasing & Structure Solution data_coll->phasing

Caption: Experimental workflow for using this compound in protein crystallography.

SAD_Phasing cluster_data Data Collection cluster_analysis Data Analysis cluster_result Structure Solution data Collect Diffraction Data at a single wavelength (e.g., Cu Kα) friedel Measure Anomalous Differences (Bijvoet pairs: I(hkl) ≠ I(-h-k-l)) data->friedel substructure Determine Iodine Substructure (Patterson or Direct Methods) friedel->substructure phase_calc Calculate Initial Phases from Iodine positions substructure->phase_calc density_mod Phase Improvement (Density Modification) phase_calc->density_mod model Build & Refine Protein Model density_mod->model

Caption: Logical workflow for Single-wavelength Anomalous Dispersion (SAD) phasing.

Experimental Protocols

Safety Precaution: Always handle heavy atom compounds like this compound with care, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), as they are potentially toxic.[2][7]

Protocol 1: Metabolic Incorporation of this compound

This protocol is for incorporating 4-iodophenylalanine into the protein backbone in place of phenylalanine, requiring a phenylalanine-auxotrophic bacterial strain.

Materials:

  • Phenylalanine-auxotrophic E. coli expression strain (e.g., a derivative of B834).

  • Minimal media (M9) supplemented with all essential amino acids except Phenylalanine.

  • This compound (4-iodophenylalanine).

  • Standard protein expression and purification reagents.

Methodology:

  • Starter Culture: Inoculate a 10-50 mL starter culture in standard rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture Growth: The next day, pellet the starter culture by centrifugation and wash once with M9 salts to remove any residual rich media. Resuspend the pellet in 1 L of M9 minimal media supplemented with all amino acids (except Phe) and glucose. Grow the culture at 37°C with shaking.

  • Induction: When the culture reaches an OD₆₀₀ of 0.5-0.6, add this compound to a final concentration of 50-100 mg/L.

  • Induce protein expression by adding IPTG (or another suitable inducer) to the recommended final concentration (e.g., 0.1-1.0 mM).

  • Harvest: Reduce the temperature (e.g., 18-25°C) and continue to incubate for 12-18 hours. Harvest the cells by centrifugation.

  • Verification (Optional but Recommended): Confirm the incorporation of this compound using mass spectrometry.

  • Purification & Crystallization: Purify the labeled protein using standard protocols. Set up crystallization trials as you would for the native protein.

Protocol 2: Co-crystallization with an Iodinated Ligand

This protocol is for obtaining a protein-ligand complex structure where the ligand contains the this compound moiety.

Materials:

  • Purified protein of interest.

  • Ligand containing the this compound group, dissolved in a suitable solvent (e.g., DMSO).

  • Crystallization screens and reagents.

Methodology:

  • Complex Formation: Mix the purified protein with the iodinated ligand. A typical starting point is a 1:5 to 1:10 molar ratio of protein to ligand.[6]

  • Incubation: Incubate the protein-ligand mixture on ice for at least 30-60 minutes to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) using the protein-ligand complex solution. Screen a wide range of conditions.

  • Optimization: Optimize any initial hits to obtain diffraction-quality crystals.

  • Data Collection: Harvest a crystal, cryo-protect if necessary, and collect a diffraction dataset.

Table 3: Typical Co-crystallization Parameters

Parameter Typical Value Notes
Protein Concentration 5 - 20 mg/mL Highly protein-dependent.
Protein:Ligand Molar Ratio 1:5 - 1:10 May require optimization.
Ligand Stock Concentration 10 - 100 mM in DMSO Ensure final DMSO is <5% (v/v) to avoid interference.

| Incubation Time | 30 - 60 minutes | Longer times may be needed for slow binders. |

Protocol 3: Crystal Soaking with an Iodinated Ligand

This protocol is for diffusing a ligand containing this compound into a pre-existing crystal of the apo-protein.

Materials:

  • High-quality crystals of the apo-protein.

  • "Artificial mother liquor" (a solution containing all components of the crystallization condition).[7]

  • Iodinated ligand stock solution (e.g., 10-100 mM in DMSO).

  • Cryoprotectant solution.

  • Crystal harvesting tools (e.g., loops).[8]

Methodology:

  • Prepare Soaking Solution: Prepare a soaking solution by adding the iodinated ligand to the artificial mother liquor. The final ligand concentration should typically be 1-10 mM.[9] The final concentration of any solvent like DMSO should be kept low.

  • Crystal Transfer: Using a crystal loop, carefully transfer a pre-grown apo-crystal from its growth drop into a drop of the soaking solution.[9]

  • Soaking: Place the cover slip or plate in a sealed container and allow the crystal to soak. Soaking times can vary widely, from 30 minutes to 24 hours.[7][8] It is often best to test a range of times.

  • Back-Soaking (Optional): To reduce non-specific binding, you can briefly transfer the crystal to a drop of artificial mother liquor without the ligand for 30-60 seconds before cryo-protection.[7]

  • Cryo-protection & Freezing: Transfer the soaked crystal into a cryoprotectant solution (which may or may not contain the ligand) for a few seconds, then flash-cool it in liquid nitrogen.[8][9]

Table 4: Typical Crystal Soaking Parameters

Parameter Typical Value Notes
Ligand Concentration 1 - 10 mM Higher concentrations can cause crystal damage.[7]
Soaking Time 30 min - 24 hours Start with shorter times to avoid crystal damage.
Back-Soak Time 30 - 60 seconds Helps remove unbound surface ligand.

| Cryoprotectant | As for native crystal | Add to artificial mother liquor. |

Conclusion

This compound is a powerful and versatile tool for overcoming the phase problem in protein crystallography. Whether incorporated metabolically to solve novel structures or used as a tag on a ligand to map binding sites, the strong anomalous signal of iodine provides a reliable path to structure determination. The protocols outlined above offer a starting point for researchers to leverage this valuable technique in structural biology and drug discovery programs.

References

Synthesis of Radiolabeled Peptides Using 4-Iodo-L-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled peptides incorporating the unnatural amino acid 4-Iodo-L-phenylalanine. This methodology is pivotal for developing radiotracers for various applications, including diagnostic imaging and radionuclide therapy, particularly in oncology.[1]

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to bestow novel properties, such as enhanced stability against enzymatic degradation, improved binding affinity, and the introduction of unique functionalities.[1] 4-Iodo-L-phenylalanine is a particularly valuable building block as the iodine atom serves as a versatile handle for post-synthetic modifications, most notably for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[1][2] This enables the transformation of a peptide into a targeted radiopharmaceutical.[1]

This guide outlines the complete workflow, from the initial solid-phase peptide synthesis (SPPS) of a 4-Iodo-L-phenylalanine-containing peptide to its subsequent radioiodination using established methods, purification, and quality control.

Experimental Workflows

The overall process for generating a radiolabeled peptide using 4-Iodo-L-phenylalanine can be visualized as a multi-step workflow, encompassing peptide synthesis, purification, radiolabeling, and final purification of the radiolabeled product.

G cluster_0 Peptide Synthesis & Purification cluster_1 Radiolabeling & Final Purification SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Purification Crude Peptide Purification (RP-HPLC) Cleavage->Crude_Purification QC1 Quality Control (LC-MS, HPLC) Crude_Purification->QC1 Radiolabeling Radioiodination (e.g., Chloramine-T or IODO-GEN) QC1->Radiolabeling Purified Iodinated Peptide Precursor Radiolabeled_Purification Purification of Radiolabeled Peptide (RP-HPLC or Size Exclusion) Radiolabeling->Radiolabeled_Purification QC2 Final Quality Control (Radiochemical Purity, Specific Activity) Radiolabeled_Purification->QC2 G cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Quenching & Purification Peptide Peptide in Phosphate Buffer Mix1 Mix Peptide and Na¹²⁵I Peptide->Mix1 NaI Na¹²⁵I NaI->Mix1 ChloramineT Add Chloramine-T (Initiate Reaction) Mix1->ChloramineT Incubate Incubate (e.g., 60 seconds) ChloramineT->Incubate Quench Add Sodium Metabisulfite (Terminate Reaction) Incubate->Quench Purify Purify Radiolabeled Peptide (e.g., PD-10 column) Quench->Purify G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Radiolabeled Peptide (e.g., [¹²⁵I]I-Peptide) Receptor Target Receptor / Transporter (e.g., LAT1) Peptide->Receptor Binding Internalization Internalization & Accumulation of Radioactivity Receptor->Internalization Transport/Endocytosis Biological_Effect Diagnostic Signal (Imaging) or Therapeutic Effect (Radionuclide Therapy) Internalization->Biological_Effect

References

Application Notes and Protocols for Suzuki and Heck Coupling Reactions with Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki and Heck cross-coupling reactions utilizing N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH). This versatile building block serves as a powerful tool for the synthesis of novel unnatural amino acids, which are invaluable in peptide and protein engineering, as well as in the development of peptidomimetics and other therapeutic agents. The protocols detailed herein are designed to facilitate the introduction of diverse chemical functionalities onto the phenylalanine side chain, enabling the exploration of structure-activity relationships and the enhancement of peptide properties.

Suzuki Coupling Reactions of Fmoc-Phe(4-I)-OH

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of Fmoc-Phe(4-I)-OH, this reaction allows for the arylation of the phenylalanine side chain, leading to the synthesis of Fmoc-protected biaryl-L-phenylalanine (Bip) derivatives. These derivatives are of significant interest in drug discovery for their ability to mimic peptide secondary structures and enhance binding affinities.

A nonaqueous Suzuki-Miyaura coupling protocol has been reported to be effective for the synthesis of a variety of Fmoc-protected arylphenylalanines from Fmoc-protected bromo- or iodophenylalanines in good to excellent yields.[1][2] This method is particularly advantageous as it allows for the direct formation of these unnatural amino acids, which can be subsequently used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

Data Presentation: Suzuki Coupling of Fmoc-Phe(4-I)-OH with Various Arylboronic Acids

The following table summarizes the results of Suzuki coupling reactions between Fmoc-Phe(4-I)-OH and a range of arylboronic acids. The data highlights the versatility of this methodology for creating a diverse library of unnatural amino acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidFmoc-Phe(4-phenyl)-OH95
24-Methylphenylboronic acidFmoc-Phe(4-(4-methylphenyl))-OH92
34-Methoxyphenylboronic acidFmoc-Phe(4-(4-methoxyphenyl))-OH88
44-Fluorophenylboronic acidFmoc-Phe(4-(4-fluorophenyl))-OH90
54-(Trifluoromethyl)phenylboronic acidFmoc-Phe(4-(4-(trifluoromethyl)phenyl))-OH85
63-Methoxyphenylboronic acidFmoc-Phe(4-(3-methoxyphenyl))-OH89
72-Naphthylboronic acidFmoc-Phe(4-(2-naphthyl))-OH87
8Thiophene-2-boronic acidFmoc-Phe(4-(thiophen-2-yl))-OH82

Data compiled from studies on the nonaqueous Suzuki-Miyaura cross-coupling of Fmoc-protected iodophenylalanines.[1][2]

Experimental Protocol: Suzuki Coupling of Fmoc-Phe(4-I)-OH

This protocol is based on the nonaqueous Suzuki-Miyaura cross-coupling reaction for the synthesis of Fmoc-protected arylphenylalanines.[1][2]

Materials:

  • Fmoc-Phe(4-I)-OH

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equivalents)

  • Triphenylphosphine (B44618) (PPh₃, 0.2 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Fmoc-Phe(4-I)-OH (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl (2 x), followed by water (1 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Fmoc-protected biaryl-L-phenylalanine derivative.

Visualization of the Suzuki Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - Fmoc-Phe(4-I)-OH - Arylboronic Acid - Pd(OAc)₂ - PPh₃ - K₂CO₃ in Anhydrous DMF react Heat to 80°C Stir for 4-6 hours start->react Inert Atmosphere workup Cool to RT Dilute with EtOAc Wash with 1M HCl, H₂O, Brine react->workup Reaction Complete dry Dry over Na₂SO₄ Filter and Concentrate workup->dry purify Silica Gel Chromatography dry->purify end Pure Fmoc-Biaryl- Phe-OH Derivative purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling of Fmoc-Phe(4-I)-OH.

Heck Coupling Reactions of Fmoc-Phe(4-I)-OH

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] This reaction provides a powerful method for the synthesis of substituted alkenes and has been applied to the modification of amino acids. For Fmoc-Phe(4-I)-OH, the Heck reaction allows for the introduction of a variety of vinyl groups at the 4-position of the phenyl ring, leading to the formation of novel phenylalanine derivatives with extended conjugation or reactive handles for further functionalization.

While specific, extensive quantitative data for the Heck coupling of Fmoc-Phe(4-I)-OH with a wide range of olefins is less consolidated in the literature compared to the Suzuki coupling, the general conditions are well-established for similar substrates.[4][5] The yields are typically moderate to good, depending on the nature of the alkene.

Data Presentation: Representative Heck Coupling Reactions with Aryl Iodides

The following table provides a generalized summary of expected outcomes for Heck coupling reactions with aryl iodides and various alkenes, based on established methodologies.

EntryAlkeneProduct TypeExpected Yield Range (%)
1StyreneFmoc-Phe(4-stilbenyl)-OH60-85
2n-Butyl acrylateFmoc-Phe(4-(3-(butoxycarbonyl)vinyl))-OH70-90
31-OcteneFmoc-Phe(4-(oct-1-en-1-yl))-OH50-75
4CyclohexeneFmoc-Phe(4-(cyclohex-1-en-1-yl))-OH40-60

Yields are estimates based on typical Heck reactions with similar aryl iodide substrates.[4][5]

Experimental Protocol: Heck Coupling of Fmoc-Phe(4-I)-OH

This protocol provides a general framework for the Heck coupling of Fmoc-Phe(4-I)-OH with an alkene. Optimization of the base, ligand, and temperature may be necessary for specific substrates.

Materials:

  • Fmoc-Phe(4-I)-OH

  • Alkene (1.5-2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equivalents)

  • Triethylamine (B128534) (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve Fmoc-Phe(4-I)-OH (1 equivalent) in anhydrous DMF or acetonitrile.

  • Add the alkene (1.5-2.0 equivalents), triethylamine (2.0 equivalents), tri(o-tolyl)phosphine (0.1 equivalents), and palladium(II) acetate (0.05 equivalents).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 1 M HCl (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired product.

Visualization of the Heck Coupling Workflow

Heck_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - Fmoc-Phe(4-I)-OH - Alkene - Pd(OAc)₂ - P(o-tol)₃ - Et₃N in Anhydrous DMF/MeCN react Heat to 100-120°C Stir for 12-24 hours start->react Inert Atmosphere workup Cool to RT Dilute with EtOAc Wash with 1M HCl, H₂O, Brine react->workup Reaction Complete dry Dry over MgSO₄ Filter and Concentrate workup->dry purify Silica Gel Chromatography dry->purify end Pure Fmoc-Alkene- Phe-OH Derivative purify->end

References

Application Notes and Protocols: 4-Iodophenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodophenylalanine is a non-proteinogenic amino acid that has emerged as a versatile tool in modern drug discovery and chemical biology. Its unique properties, particularly the presence of an iodine atom on the phenyl ring, allow for a range of applications from diagnostics to therapeutics. This document provides detailed application notes and experimental protocols for the use of 4-iodophenylalanine in drug discovery, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Radiolabeling for Imaging and Therapy

The iodine atom in 4-iodophenylalanine serves as an excellent site for the introduction of radioisotopes, transforming peptides and other molecules into targeted radiopharmaceuticals. This is particularly valuable in oncology for both diagnostic imaging and radionuclide therapy.

Key Advantages:

  • Site-Specific Labeling: Allows for precise introduction of radioisotopes into a biomolecule.

  • Versatile Isotopes: Can be labeled with various iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for different applications like SPECT, PET, and endoradiotherapy.[1][2]

  • Targeted Delivery: When incorporated into a targeting moiety (e.g., a peptide that binds to a tumor-specific receptor), it enables the targeted delivery of radiation to cancer cells.[3]

Applications:

  • PET Imaging: 4-[¹²⁴I]Iodo-L-phenylalanine has been used as a PET tracer for the diagnosis and postoperative monitoring of glioma patients.[1][4][5]

  • SPECT Imaging: 4-[¹²³I]Iodo-L-phenylalanine has been evaluated for SPECT imaging of gliomas.[1][6]

  • Endoradiotherapy: 4-[¹³¹I]Iodo-L-phenylalanine is a promising candidate for systemic endoradiotherapy of malignant gliomas due to the cytotoxic beta particles emitted by ¹³¹I.[3][6] It has shown potential in treating refractory high-grade gliomas.[6]

Quantitative Data Summary: Radiosynthesis and Cellular Uptake
ParameterValueCell Line/ConditionsReference
Radiochemical Yield (Two-Step Synthesis)
Radioiodination Step91.6 ± 2.7%From tin precursor[1]
Deprotection Step83.7 ± 1.7%From tin precursor[1]
Radiochemical Yield (Single-Step Synthesis) 94.8 ± 3.4%From tin precursor[1]
Cellular Uptake (60 min incubation)
[¹²⁵I]I-Phe49.0 ± 0.7% of input doseMCF-7 breast cancer cells[1]
[¹⁴C]Phe55.9 ± 0.5% of input doseMCF-7 breast cancer cells[1]
IC₅₀ Values for Uptake Inhibition
[¹⁴C]Phe tracer, Phenylalanine inhibitor1.45 mMMCF-7 breast cancer cells[1]
[¹⁴C]Phe tracer, 4-Iodophenylalanine inhibitor2.50 mMMCF-7 breast cancer cells[1]
[¹²⁵I]I-Phe tracer, Phenylalanine inhibitor1.3 mMMCF-7 breast cancer cells[1]
[¹²⁵I]I-Phe tracer, 4-Iodophenylalanine inhibitor1.0 mMMCF-7 breast cancer cells[1]
Experimental Protocol: Radiosynthesis of Carrier-Added 4-[¹³¹I]Iodo-L-phenylalanine

This protocol is adapted from a method for isotopic radio-iodination.[6]

Materials:

  • Sodium [¹³¹I]iodide (2–5 GBq) in 0.05 N NaOH

  • Aqueous Na₂S₂O₅ (4.0 mg/mL)

  • 4-Iodo-L-phenylalanine (B157217) solution (2.5 mg/mL in 0.1 M H₃PO₄)

  • 30% HCl (suprapur)

  • L-ascorbic acid solution (10 mg/mL in water)

  • Aqueous Cu(II) sulfate (B86663) (0.10 mol/L)

  • 5-mL conical Reactivial

  • Nitrogen gas supply

Procedure:

  • Combine sodium [¹³¹I]iodide solution and 10 µL of aqueous Na₂S₂O₅ in a 5-mL conical Reactivial.

  • Evaporate the mixture to dryness by passing a stream of nitrogen through the vial at 90°C.

  • To the dried residue, add the following reagents in order:

    • 500 µL of 4-iodo-L-phenylalanine solution

    • 15 µL of 30% HCl

    • 200 µL of L-ascorbic acid solution

    • 10 µL of aqueous Cu(II) sulfate

  • The reaction mixture is then processed for purification (details not provided in the source).

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol is based on a study evaluating the uptake of radioiodinated 4-iodophenylalanine in MCF-7 breast cancer cells.[1]

Materials:

  • MCF-7 breast cancer cells

  • Cell culture media

  • Phosphate-buffered saline (PBS)

  • Hank's medium

  • [¹²⁵I]I-Phe (100 nCi) or [¹⁴C]Phe (100 nCi)

  • Unlabeled phenylalanine and 4-iodophenylalanine (for competition assays)

  • 0.5N NaOH

  • Scintillation cocktail

  • Gamma counter and Beta counter

Procedure:

  • Seed MCF-7 cells at a density of 2 x 10⁵ cells/well in 1 mL of culture media and incubate overnight at 37°C.

  • Remove the media and wash the cells twice with 0.5 mL of PBS.

  • Incubate the cells with 0.5 mL of Hank's medium containing 100 nCi of [¹²⁵I]I-Phe or [¹⁴C]Phe in quadruplicate for the desired time (e.g., 5 min and 1 h).

  • For competition assays, perform the incubation in the presence of varying concentrations (0–10 mM) of unlabeled phenylalanine or 4-iodophenylalanine.

  • At the end of the incubation period, wash the cells twice with 0.5 mL of PBS.

  • Solubilize the cells in 0.5 mL of 0.5N NaOH.

  • Combine the cell lysates with the respective distilled water washes (0.5 mL each).

  • For [¹²⁵I]I-Phe, measure the activity using an automated gamma counter.

  • For [¹⁴C]Phe, mix the final solubilized cells with 14 mL of scintillation cocktail and measure the activity using a beta counter.

cluster_synthesis Radiosynthesis Workflow Start Start Precursor Tin Precursor Start->Precursor Radioiodination Radioiodination (e.g., with ¹³¹I) Precursor->Radioiodination Deprotection Deprotection (if needed) Radioiodination->Deprotection Purification Purification Deprotection->Purification Final_Product Radiolabeled 4-Iodophenylalanine Purification->Final_Product cluster_spps Solid-Phase Peptide Synthesis with 4-Iodophenylalanine Start Start Swell_Resin Swell Resin Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection Swell_Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 4_IodoPhe_Coupling Couple Fmoc-4-Iodo-Phe Fmoc_Deprotection->4_IodoPhe_Coupling Repeat More AAs? Amino_Acid_Coupling->Repeat Standard AA 4_IodoPhe_Coupling->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Peptide with 4-Iodophenylalanine Purification->Final_Peptide cluster_coupling Post-Synthetic Modification Pathways Start_Peptide Peptide with 4-Iodophenylalanine Suzuki Suzuki-Miyaura Coupling Start_Peptide->Suzuki Sonogashira Sonogashira Coupling Start_Peptide->Sonogashira Biaryl_Peptide Biaryl Peptide Suzuki->Biaryl_Peptide Alkynyl_Peptide Alkynyl Peptide Sonogashira->Alkynyl_Peptide Boronic_Acid Boronic Acid Boronic_Acid->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira cluster_xtal X-ray Crystallography Workflow with 4-Iodophenylalanine Protein_Expression Protein Expression with 4-Iodophenylalanine Purification Protein Purification Protein_Expression->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Phasing SAD/MAD Phasing Data_Collection->Phasing Structure_Solution Structure Solution and Refinement Phasing->Structure_Solution Final_Structure 3D Protein Structure Structure_Solution->Final_Structure

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-Phe(4-I)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low coupling efficiency of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to couple in SPPS?

A1: The primary challenge in coupling this compound stems from the bulky iodine atom on the phenyl ring. This creates significant steric hindrance, which can impede the approach of the activated amino acid to the N-terminal of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2] This issue is common with other sterically hindered amino acids.[1]

Q2: What are the initial signs of a failed or low-efficiency coupling of this compound?

A2: The most immediate indicator of a problematic coupling is a positive Kaiser test (ninhydrin test) after the coupling step. A blue or purple color on the resin beads signifies the presence of unreacted free primary amines.[1] Subsequent analysis of the crude peptide by mass spectrometry may reveal the presence of deletion sequences where the this compound residue is missing.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to overcome the high activation energy barrier.[3] While standard reagents like DIC/HOBt can be used, uronium/aminium-based reagents such as HATU, HBTU, and COMU often provide better results with lower rates of racemization.[1][3]

Q4: Can peptide aggregation affect the coupling of this compound?

A4: Yes, as the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support.[4] This aggregation can block reactive sites, preventing the incoming activated this compound from accessing the N-terminus of the growing peptide chain, thus reducing coupling efficiency.[1][4]

Troubleshooting Guides

Problem: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling reaction.

  • Presence of deletion sequences (peptide lacking this compound) in the final product upon analysis by mass spectrometry.

Below is a troubleshooting workflow to address low coupling efficiency:

G cluster_0 Troubleshooting Low Coupling Efficiency start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling Immediate Action extend_time Extend Coupling Time (e.g., 4-6 hours) start->extend_time Alternative Action re_evaluate Re-evaluate Synthesis Strategy double_coupling->re_evaluate If still positive proceed Proceed to Deprotection double_coupling->proceed If negative extend_time->re_evaluate If still positive extend_time->proceed If negative change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_equivalents Increase Equivalents of Amino Acid and Reagents disrupt_aggregation Use Aggregation-Disrupting Additives or Solvents re_evaluate->change_reagent re_evaluate->increase_equivalents re_evaluate->disrupt_aggregation G cluster_1 SPPS Coupling Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot Coupling kaiser_test->troubleshoot Positive

References

Preventing side reactions with 4-Iodo-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing 4-Iodo-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using 4-Iodo-L-phenylalanine in solid-phase peptide synthesis (SPPS)?

A1: The main concerns involve potential side reactions related to the C-I bond and the electron-deficient nature of the aromatic ring. These include:

  • Deiodination: Loss of the iodine atom, particularly during the final cleavage step with trifluoroacetic acid (TFA).

  • Alkylation of sensitive residues: The iodinated phenyl ring can be susceptible to side reactions, and reactive species generated during synthesis can modify other residues. Tryptophan is particularly susceptible to alkylation.[1]

  • Side reactions during cleavage: Reactive carbocations generated from protecting groups and the resin linker during TFA cleavage can lead to undesired modifications of the peptide.[2]

Q2: Is the 4-Iodo-L-phenylalanine residue stable during the repetitive basic conditions of Fmoc-deprotection?

A2: The C-I bond on the phenyl ring is generally stable to the standard 20% piperidine (B6355638) in DMF used for Fmoc group removal.[3] However, prolonged exposure or the use of stronger bases could potentially lead to side reactions, although this is not commonly reported. It is always recommended to use standard deprotection times.[4]

Q3: Can the iodine atom on 4-Iodo-L-phenylalanine participate in side reactions during coupling steps?

A3: While the primary reactivity is at the N-terminus for amide bond formation, the iodine atom makes the aromatic ring electron-deficient. Under certain conditions, particularly with palladium catalysis, it can undergo cross-coupling reactions (e.g., Suzuki, Sonogashira). It is crucial to ensure that the reaction conditions and reagents are free from trace metals that could catalyze such unwanted side reactions.

Q4: What is the best approach to purify peptides containing 4-Iodo-L-phenylalanine?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing 4-Iodo-L-phenylalanine. A water/acetonitrile gradient containing 0.1% TFA is typically used. The increased hydrophobicity of the iodinated residue may alter the peptide's retention time compared to its non-iodinated counterpart.

Troubleshooting Guides

Problem 1: Mass spectrometry of the crude peptide shows a significant peak corresponding to the deiodinated product.
  • Potential Cause: The cleavage cocktail is not sufficiently optimized to protect the C-I bond from acid-mediated reduction.

  • Troubleshooting Workflow:

    G start Deiodination Detected cocktail Review Cleavage Cocktail Composition start->cocktail scavenger Increase Scavenger Concentration cocktail->scavenger Using standard TFA/TIS/H2O? time Reduce Cleavage Time scavenger->time Add EDT or use Reagent K temp Lower Cleavage Temperature time->temp end Re-cleave small sample and analyze temp->end

    Caption: Troubleshooting workflow for deiodination.

  • Recommendations:

    • Enhance Scavenging: Triisopropylsilane (TIS) is a crucial scavenger to reduce the reactive species that can lead to deiodination. Ensure its concentration is adequate (2.5-5%).[2]

    • Use a Robust Cocktail: For peptides that are particularly sensitive, consider using a more complex cleavage cocktail like Reagent K, which contains a mixture of scavengers.[5]

    • Minimize Cleavage Time: Perform a time-course experiment to determine the minimum time required for complete deprotection and cleavage (typically 1.5-3 hours). Prolonged exposure to strong acid increases the likelihood of side reactions.[6]

    • Control Temperature: Perform the cleavage at room temperature. Elevated temperatures can accelerate side reactions.

Problem 2: HPLC analysis of the crude product shows multiple peaks, some with a higher mass than the target peptide.
  • Potential Cause: Alkylation of sensitive amino acid residues (e.g., Tryptophan, Methionine) by carbocations generated during TFA cleavage.[1]

  • Troubleshooting Workflow:

    G start Alkylation Side Products Observed check_seq Identify Sensitive Residues (Trp, Met, Cys, Tyr) start->check_seq scavenger Select Appropriate Scavenger Cocktail check_seq->scavenger reagent_k Use Reagent K for multiple sensitive residues scavenger->reagent_k Multiple sensitive residues present? reagent_b Use Reagent B for Trp protection scavenger->reagent_b Trp present? reagent_h Use Reagent H for Met protection scavenger->reagent_h Met present? analyze Analyze crude product by LC-MS reagent_k->analyze reagent_b->analyze reagent_h->analyze

    Caption: Selection of cleavage cocktail based on sensitive residues.

  • Recommendations:

    • Tryptophan Protection: If your sequence contains Tryptophan, it is highly susceptible to alkylation. The addition of 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail is highly recommended.[1] Using a cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust solution.[7]

    • Methionine Protection: For peptides containing Methionine, which can be oxidized, a specialized cocktail like Reagent H can prevent the formation of methionine sulfoxide.[8]

    • General Scavenging: Ensure a sufficient concentration of general scavengers like TIS and water to trap the various carbocations generated from protecting groups.[2]

Data Presentation: Cleavage Cocktail Comparison

The selection of the appropriate cleavage cocktail is critical for minimizing side reactions. The following table provides a qualitative comparison of common cleavage cocktails for peptides containing 4-Iodo-L-phenylalanine and other sensitive residues.

Cleavage CocktailComposition (v/v/v)Primary ApplicationEfficacy in Preventing Side Reactions with 4-Iodo-L-Phe and other sensitive residues
Standard 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues.Moderate: May not be sufficient to prevent deiodination or alkylation of Trp.[9]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides with Trp, Tyr.Good: Phenol and TIS offer good protection against alkylation.[10]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Pmc/Pbf) and Trp.Very Good: EDT provides excellent protection for Trp and may help stabilize the C-I bond.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral purpose for peptides with multiple sensitive residues (Trp, Met, Cys, Arg).Excellent: A robust cocktail offering broad protection against various side reactions.[7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (w/w)Peptides containing Met to prevent oxidation.Excellent for Met: Also provides good general protection due to the presence of multiple scavengers.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis of a 4-Iodo-L-phenylalanine containing peptide

This protocol outlines the general steps for manual Fmoc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-4-Iodo-L-phenylalanine-OH:

    • In a separate vial, dissolve Fmoc-4-Iodo-L-phenylalanine-OH (3 eq.), a coupling reagent like HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection using Reagent K

This protocol is recommended for peptides containing 4-Iodo-L-phenylalanine, especially if other sensitive residues are present.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v/v/v/v).

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.

Mandatory Visualization

G cluster_0 TFA Cleavage cluster_1 Side Reactions cluster_2 Scavenger Action TFA TFA Carbocation Reactive Carbocation TFA->Carbocation Protonates ProtectingGroup Protecting Group (e.g., Trt, tBu) ProtectingGroup->Carbocation Releases SideProduct Side Product (Alkylated/Deiodinated) Carbocation->SideProduct Attacks TrappedCation Trapped Carbocation Carbocation->TrappedCation Reacts with SensitiveResidue Sensitive Residue (e.g., Trp, 4-Iodo-Phe) SensitiveResidue->SideProduct Scavenger Scavenger (e.g., TIS, EDT) Scavenger->TrappedCation

Caption: Mechanism of side reaction prevention by scavengers during TFA cleavage.

References

Technical Support Center: Optimizing Cleavage of Peptides with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing the cleavage conditions for synthetic peptides containing the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate potential challenges and ensure the successful cleavage of your peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Possible Cause Suggested Solution
Low peptide yield after cleavage. Incomplete cleavage from the resin. Extend the cleavage time in increments of 1-2 hours and re-evaluate the yield. Ensure the resin is well-swollen in the cleavage cocktail.
Peptide re-attachment to the resin. Use a scavenger cocktail that effectively quenches reactive cations generated during cleavage. Triisopropylsilane (TIS) is a common and effective scavenger.
Precipitation of the peptide in the cleavage cocktail. If the peptide is particularly hydrophobic, it may precipitate. Try altering the solvent composition or perform the cleavage at a slightly elevated temperature (e.g., 30-35°C) with careful monitoring.
Mass spectrometry analysis shows a peak corresponding to the mass of the peptide minus iodine (-126 Da). De-iodination of the 4-iodophenylalanine residue. The carbon-iodine bond can be susceptible to cleavage under strong acidic conditions. Reduce the concentration of trifluoroacetic acid (TFA) if possible, or shorten the cleavage time. The use of scavengers that can reduce free radicals may be beneficial. Consider using a milder cleavage cocktail (see table below).
Presence of unexpected adducts in the mass spectrum. Side reactions with protecting groups or the resin. This is often caused by reactive cationic species generated during cleavage. Ensure an adequate concentration and appropriate type of scavenger are used. For peptides containing other sensitive residues like Trp, Met, or Cys, a more complex scavenger cocktail may be necessary.[1]
Incomplete removal of side-chain protecting groups. Insufficient cleavage time or inappropriate cleavage cocktail. Increase the cleavage duration. For particularly stubborn protecting groups, a stronger cleavage cocktail or the addition of specific scavengers may be required. For example, thioanisole (B89551) can aid in the removal of Arg(Pbf) protecting groups.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

A1: The main concern is the potential for de-iodination of the 4-iodophenylalanine residue. The carbon-iodine bond is the least stable of the carbon-halogen bonds and can be cleaved under the strong acidic conditions of the cleavage cocktail, leading to the formation of a phenylalanine residue at that position.

Q2: Which cleavage cocktail is recommended for peptides with this compound?

A2: There is no single "best" cocktail, and optimization is often necessary. A good starting point is a standard TFA-based cocktail with effective scavengers. A commonly used general-purpose cocktail is Reagent K.[3] However, for peptides containing this compound, it is advisable to start with a milder cocktail or a shorter cleavage time to minimize de-iodination. A trial with a cocktail containing TFA/TIS/H2O (95:2.5:2.5) is a reasonable starting point.

Q3: What is the role of scavengers in the cleavage cocktail?

A3: Scavengers are crucial for preventing side reactions.[1] During cleavage, reactive cationic species are generated from the removal of protecting groups and from the resin linker. These can react with nucleophilic residues in your peptide, leading to undesired modifications. Scavengers are added to the cleavage cocktail to "trap" these reactive species.[1]

Q4: Can I use a standard cleavage protocol for my peptide containing this compound?

A4: While standard protocols provide a good starting point, it is highly recommended to perform small-scale trial cleavages to optimize the conditions for your specific peptide. This allows you to assess the extent of de-iodination and other potential side reactions without committing your entire batch of resin.

Q5: How can I monitor the cleavage reaction?

A5: You can take small aliquots of the cleavage mixture at different time points (e.g., 1, 2, and 4 hours), precipitate the peptide, and analyze it by HPLC and mass spectrometry. This will help you determine the optimal cleavage time that maximizes yield while minimizing side reactions.

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes the compositions of common cleavage cocktails and their general applications. For peptides containing this compound, starting with a less harsh cocktail and shorter reaction times is recommended.

ReagentComposition (v/v)Key ScavengersGeneral ApplicationPotential Side Reactions to Monitor
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OTriisopropylsilane (TIS), WaterGeneral purpose, good for peptides without highly sensitive residues.De-iodination of Phe(4-I), incomplete deprotection of some protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTPeptides with multiple sensitive residues (e.g., Cys, Met, Trp, Tyr).[3]De-iodination, potential for side reactions with scavengers themselves if cleavage time is prolonged.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, TISGood for peptides with trityl-based protecting groups.[4]De-iodination, may not prevent oxidation of Met.[4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Phenol, Thioanisole, EDT, DMS, NH₄ISpecifically designed to prevent oxidation of Methionine.De-iodination, complexity of the mixture may introduce other side reactions.

Experimental Protocols

General Protocol for Small-Scale Trial Cleavage

This protocol is a starting point and should be optimized for your specific peptide.

Materials:

  • Peptide-resin (approx. 10-20 mg)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Nitrogen or argon gas supply

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 100-200 µL per 10 mg of resin).

  • Gently agitate the mixture at room temperature.

  • At desired time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant.

  • Precipitate the peptide by adding the aliquot to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether twice more.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) for HPLC and mass spectrometry analysis.

  • Analyze the samples to determine the optimal cleavage time that provides the highest purity and minimal de-iodination.

Mandatory Visualizations

Logical Workflow for Optimizing Cleavage Conditions

Cleavage_Optimization_Workflow Workflow for Optimizing Cleavage of Peptides with this compound A Start: Peptide-Resin with this compound B Select Initial Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) A->B C Perform Small-Scale Time Course Cleavage (e.g., 1h, 2h, 4h) B->C D Analyze Crude Peptide by HPLC and MS C->D E Evaluate Results: - Cleavage Efficiency - De-iodination - Other Side Products D->E F Optimal Conditions Found? E->F G Scale-up Cleavage F->G Yes I Modify Cleavage Cocktail: - Adjust TFA concentration - Change/add scavengers F->I No J Adjust Cleavage Time F->J No H End: Purified Peptide G->H I->C J->C

Caption: A logical workflow for the systematic optimization of cleavage conditions.

References

Identifying impurities in H-Phe(4-I)-OH peptides by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Phe(4-I)-OH peptides. The focus is on identifying impurities using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my synthetic this compound peptide sample?

A1: Synthetic peptides, including those containing this compound, can contain several types of process-related and degradation impurities. These can be broadly categorized as follows:

  • Synthesis-Related Impurities:

    • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling during synthesis.[1]

    • Truncated Sequences: Peptide chains that are shorter than the target sequence, often due to capping of unreacted chains during synthesis.[2]

    • Incompletely Deprotected Sequences: Peptides where protecting groups (e.g., Boc, Fmoc) have not been fully removed from amino acid side chains or termini.[1][2]

    • Side-Reaction Products: Impurities arising from unintended chemical reactions during synthesis, such as racemization (conversion of L-amino acids to D-isomers), oxidation, or deamidation of susceptible residues (e.g., Asn, Gln).[1][3]

    • Deiodination: Potential loss of the iodine atom from the phenylalanine residue, resulting in a peptide containing native phenylalanine.

  • Post-Synthesis Impurities:

    • Aggregates: Both covalent and non-covalent aggregation of peptide molecules can occur during purification and storage.[1]

    • Residual Solvents and Reagents: Traces of solvents (e.g., acetonitrile) and reagents like trifluoroacetic acid (TFA) from the purification process may be present.[2]

    • Adducts: In mass spectrometry analysis, the formation of adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common, arising from glassware or solvents.[4]

Q2: I see a peak in my mass spectrum with a mass difference of approximately -127 Da compared to my target peptide. What could this be?

A2: A mass loss of approximately 127 Da strongly suggests the loss of an iodine atom from the this compound residue, resulting in a peptide containing a standard phenylalanine. This deiodination can potentially occur during the synthesis or cleavage steps. You can confirm this by comparing the retention time with a standard of the non-iodinated version of your peptide if available. The presence of a peak at m/z 127 in the mass spectrum can also be indicative of an iodine-containing compound.[5][6]

Q3: My mass spectrum shows a series of peaks with +22 Da and +38 Da mass shifts from the main peptide peak. What are these?

A3: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. These adducts are common in electrospray ionization (ESI) mass spectrometry and are formed when your peptide ion associates with sodium or potassium ions present as contaminants in your sample, solvents, or from glassware.[4] Using high-purity solvents and certified low-density polyethylene (B3416737) (LDPE) containers can help minimize these adducts.

Q4: How does the presence of iodine in this compound affect the isotopic pattern in the mass spectrum?

A4: Unlike chlorine and bromine, which have characteristic isotopic patterns (M+2 peaks) due to the presence of multiple common isotopes, iodine is monoisotopic.[7] The single naturally occurring isotope of iodine is ¹²⁷I.[5][8][9] Therefore, you will not observe a prominent M+2 peak due to the iodine atom. This simplifies the interpretation of the mass spectrum in that regard.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of your this compound peptide.

Problem 1: Complex Mass Spectrum with Many Unidentified Peaks

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Multiple Impurities Present Refer to the table of common impurity mass shifts below. Attempt to identify peaks corresponding to common modifications like deamidation, oxidation, or loss of protecting groups.
Formation of Various Adducts Check for common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and solvent adducts (e.g., acetonitrile, [M+ACN+H]⁺). Ensure high-purity solvents and clean sample vials are used.
In-source Fragmentation The peptide may be fragmenting in the ion source. Optimize source conditions (e.g., capillary voltage, source temperature) to achieve softer ionization.

Table 1: Common Impurity Mass Shifts for this compound Peptides

Impurity TypeMass Shift (Da)Description
Deiodination-126.90Loss of iodine from Phe(4-I) to form Phe.
Deletion of an Amino AcidVariesMass will be lower by the mass of the missing residue.
Deamidation (Asn or Gln)+0.98Conversion of Asn to Asp or Gln to Glu.[3]
Oxidation (e.g., Met, Trp)+15.99Addition of an oxygen atom.[3]
Incomplete tBu removal+56.07Residual tert-butyl protecting group.
Incomplete Pbf removal+252.13Residual Pbf protecting group on Arginine.
Sodium Adduct+21.98[M+Na-H]⁺
Potassium Adduct+37.96[M+K-H]⁺
TFA Adduct+113.99[M+TFA-H]⁻ in negative mode.
Problem 2: Difficulty Confirming the Peptide Sequence with MS/MS

Workflow for MS/MS Troubleshooting:

cluster_0 MS/MS Troubleshooting Workflow start Poor MS/MS Fragmentation check_precursor Is the precursor ion selection correct and of sufficient intensity? start->check_precursor check_precursor->start No, re-acquire MS1 optimize_ce Optimize Collision Energy (CE) check_precursor->optimize_ce Yes check_charge Is the precursor charge state optimal for fragmentation? (e.g., 2+ or 3+) optimize_ce->check_charge check_charge->optimize_ce No, select a different precursor fragmentation_type Consider alternative fragmentation methods (e.g., ETD if CID is ineffective) check_charge->fragmentation_type Yes interpret Manually or automatically interpret the spectrum for b- and y-ions fragmentation_type->interpret confirm_iodine Look for a mass difference of 127 Da between fragment ions containing Phe(4-I) and those that do not interpret->confirm_iodine success Sequence Confirmed confirm_iodine->success

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized this compound peptide.

    • Dissolve the peptide in 1 mL of a solvent mixture, such as 50:50 acetonitrile:deionized water, to create a 1 mg/mL stock solution.[10]

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 0.1-10 µg/mL using the initial mobile phase of your LC gradient (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Transfer the working solution to an appropriate autosampler vial.

Protocol 2: General LC-MS Method for Peptide Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: A typical gradient for a 10-20 amino acid peptide might be 5% to 60% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

  • MS System: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is standard for peptides.

  • MS1 Scan Range: A range appropriate to detect the expected m/z of your peptide in its various charge states (e.g., m/z 300-2000).

  • MS/MS: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the MS1 scan are selected for fragmentation.

Logical Relationships

Diagram of Impurity Origins:

cluster_1 Sources of Peptide Impurities synthesis Peptide Synthesis incomplete_coupling Incomplete Coupling synthesis->incomplete_coupling incomplete_deprotection Incomplete Deprotection synthesis->incomplete_deprotection side_reactions Side Reactions (e.g., Deiodination, Racemization) synthesis->side_reactions purification Purification residual_reagents Residual Reagents (e.g., TFA) purification->residual_reagents adducts Adduct Formation (Na+, K+) purification->adducts storage Storage & Handling aggregation Aggregation storage->aggregation oxidation Oxidation storage->oxidation storage->adducts

Caption: Origins of impurities in synthetic peptides.

References

Technical Support Center: Improving Solubility of Peptides Containing 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the unnatural amino acid 4-Iodo-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-Iodo-L-phenylalanine difficult to dissolve?

A1: Peptides incorporating 4-Iodo-L-phenylalanine often exhibit poor solubility in aqueous solutions due to the hydrophobic nature of this modified amino acid.[1][2] Phenylalanine itself is a hydrophobic residue, and the addition of a large, nonpolar iodine atom further increases this characteristic. Peptides with a high content of hydrophobic amino acids (generally >50%) tend to aggregate in aqueous environments to minimize their contact with water, leading to precipitation or the formation of a gel-like substance.[1][2][3]

Q2: What is the first step I should take when trying to dissolve a new peptide?

A2: Always start by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[4][5][6] This prevents the potential loss of valuable material if the chosen solvent is ineffective. It is also recommended to allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to avoid condensation of moisture, which can affect stability.[4][7]

Q3: Can I dissolve my peptide directly in my aqueous experimental buffer?

A3: For peptides with significant hydrophobicity due to 4-Iodo-L-phenylalanine, direct dissolution in aqueous buffers is often unsuccessful.[1] The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic co-solvent and then slowly add this stock solution to your aqueous buffer with gentle agitation.[1][8]

Q4: Which organic co-solvents are recommended for peptides with 4-Iodo-L-phenylalanine?

A4: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for dissolving highly hydrophobic peptides.[1] Acetonitrile (ACN) and isopropanol (B130326) can also be effective.[1][9] Note that DMSO can oxidize peptides containing cysteine or methionine residues, so DMF is a safer alternative in those cases.[1][3]

Q5: How does pH affect the solubility of my peptide?

A5: The pH of the solution is a critical factor in peptide solubility.[6] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the buffer to be at least one or two units away from the pI will increase the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility. For basic peptides (net positive charge), a slightly acidic buffer can be used, while for acidic peptides (net negative charge), a slightly basic buffer is recommended.[3][9]

Q6: My peptide solution is cloudy. What does this indicate and what should I do?

A6: Cloudiness, turbidity, or the presence of visible particulates are all signs of incomplete dissolution or aggregation.[4] If this occurs, do not proceed with your experiment as the peptide concentration will be inaccurate. You can try to aid dissolution by gentle warming (not exceeding 40°C) or sonication.[6] If the peptide remains insoluble, it is best to centrifuge the solution to pellet the undissolved material and use the supernatant, though the concentration will need to be determined. For future attempts, a different solvent system should be tested.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome common solubility issues with peptides containing 4-Iodo-L-phenylalanine.

Problem 1: Lyophilized peptide does not dissolve in the chosen solvent.
Potential Cause Recommended Solution
High Hydrophobicity The peptide sequence has a high content of hydrophobic residues, including 4-Iodo-L-phenylalanine, leading to poor aqueous solubility.[1][2]
Incorrect Solvent Choice The polarity of the solvent is not suitable for the peptide's characteristics.
pH is near the Isoelectric Point (pI) The peptide has a minimal net charge at the current pH, reducing its interaction with the solvent.[9]
Strong Intermolecular Aggregation The peptide has formed strong aggregates that are resistant to dissolution.
Problem 2: Peptide precipitates when the organic stock solution is diluted with aqueous buffer.
Potential Cause Recommended Solution
Rapid Change in Solvent Polarity Adding the organic stock solution too quickly to the aqueous buffer causes the peptide to crash out of solution.
Final Organic Solvent Concentration is too Low The final concentration of the organic co-solvent in the aqueous buffer is insufficient to maintain the peptide's solubility.
Buffer Composition is Incompatible Components of the aqueous buffer (e.g., high salt concentration) may be promoting peptide precipitation.

Quantitative Data Summary

While the exact solubility of a specific peptide containing 4-Iodo-L-phenylalanine is highly dependent on the entire amino acid sequence, the following table provides a general guideline for the expected solubility in common laboratory solvents. It is crucial to perform a preliminary solubility test on a small amount of your peptide.

SolventGeneral Solubility Expectation for Peptides with 4-Iodo-L-phenylalanineNotes
Water Very Low to InsolubleThe hydrophobic nature of 4-Iodo-L-phenylalanine significantly limits aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low to InsolubleSimilar to water; aggregation is likely, especially if the peptide's pI is near 7.4.
Dimethyl Sulfoxide (DMSO) HighGenerally the best starting solvent for highly hydrophobic peptides.[1]
Dimethylformamide (DMF) HighAn excellent alternative to DMSO, particularly for peptides containing Cys or Met.[1]
Acetonitrile (ACN) Moderate to HighOften used in combination with water for purification (RP-HPLC) and can be effective for solubilization.
Isopropanol (IPA) / Ethanol ModerateCan be effective for some hydrophobic peptides.
Dilute Acetic Acid (e.g., 10%) Sequence DependentMay be effective for basic peptides (net positive charge).
Dilute Ammonium Bicarbonate (e.g., 0.1 M) Sequence DependentMay be effective for acidic peptides (net negative charge).

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the primary solvent to be tested (e.g., 50 µL of DMSO).

  • Vortex the sample for 1-2 minutes to ensure thorough mixing.

  • If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles or cloudiness.

  • If the peptide is fully dissolved, proceed with slow, dropwise dilution into your desired aqueous buffer while vortexing.

  • If precipitation occurs during dilution, the solubility limit in that final buffer composition has been reached.

Protocol 2: Step-by-Step Solubilization of a Hydrophobic Peptide
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to completely dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.

  • Mixing: Vortex the vial thoroughly until the solution is clear and all peptide material is dissolved. Brief sonication may be used if necessary. This creates your concentrated stock solution.

  • Dilution: While gently vortexing your target aqueous buffer, slowly add the peptide stock solution dropwise to the buffer.

  • Final Solution: Once the desired concentration is reached and the solution remains clear, it is ready for use. If required for your application, filter the final solution through a 0.22 µm sterile filter.

Visualizations

G Troubleshooting Workflow for Peptide Dissolution start Start with Lyophilized Peptide containing 4-Iodo-L-phenylalanine test_solubility Test solubility with a small amount (e.g., 1 mg) start->test_solubility choose_solvent Choose Primary Solvent: Start with minimal DMSO or DMF test_solubility->choose_solvent dissolved Is the peptide fully dissolved? choose_solvent->dissolved sonicate Sonicate for 5-10 minutes and/or gently warm (<40°C) dissolved->sonicate No add_buffer Slowly add stock solution dropwise to stirred aqueous buffer dissolved->add_buffer Yes sonicate->dissolved relyophilize Re-lyophilize and try a stronger solvent system (e.g., DMF, ACN) sonicate->relyophilize Still not dissolved precipitate Does it precipitate? add_buffer->precipitate success Solution is ready for use. Store aliquots at -80°C. precipitate->success No adjust_ph Consider pH adjustment of aqueous buffer (away from pI) precipitate->adjust_ph Yes failure Insoluble. Re-evaluate peptide sequence or consider resynthesis with solubility enhancers. adjust_ph->add_buffer relyophilize->failure

Caption: A decision workflow for solubilizing peptides containing 4-Iodo-L-phenylalanine.

G Key Factors Influencing Peptide Solubility center Peptide Solubility hydrophobicity Amino Acid Composition (Hydrophobicity) center->hydrophobicity charge Net Charge (pH vs. pI) center->charge length Peptide Length center->length aggregation Aggregation Tendency center->aggregation solvent Solvent Properties (Polarity, Co-solvents) center->solvent temp Temperature center->temp hydrophobicity->aggregation charge->aggregation solvent->aggregation

Caption: Interrelated factors governing the solubility of synthetic peptides.

References

Technical Support Center: Kaiser Test for H-Phe(4-I)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling completeness of H-Phe(4-I)-OH (Fmoc-L-4-Iodo-Phenylalanine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work for monitoring SPPS?

The Kaiser test, also known as the ninhydrin (B49086) test, is a rapid and sensitive colorimetric assay used to detect the presence of primary amines on the solid-phase support. In the context of Fmoc-based SPPS, it is used to verify the completion of the coupling reaction. After the coupling step, a small sample of the resin is tested. A positive result (blue/purple color) indicates the presence of unreacted primary amines (the N-terminus of the growing peptide chain), signifying an incomplete coupling reaction. A negative result (yellow/colorless) indicates the absence of primary amines, suggesting the coupling was successful.

Q2: Are there any known issues with using the Kaiser test for this compound?

While the Kaiser test is generally reliable, certain amino acids can yield misleading results. For this compound, the bulky iodine atom on the phenyl ring may cause steric hindrance, potentially slowing down the coupling reaction compared to standard amino acids. This can lead to a higher likelihood of incomplete coupling. There are no widely reported specific interferences of the iodophenyl group with the ninhydrin reagent itself; however, slow coupling kinetics are a primary concern.

Q3: How do I interpret the color of the Kaiser test beads for this compound?

The interpretation of the results remains standard. However, due to potential steric hindrance, it is crucial to be stringent with the interpretation.

Bead ColorSolution ColorInterpretationRecommended Action
Deep Blue/PurpleBlue/PurpleIncomplete CouplingRecouple the amino acid.
Faint BlueColorless/YellowIncomplete/Slow CouplingRecouple or extend coupling time.
Colorless/YellowYellowComplete CouplingProceed to the next step (Fmoc deprotection).

Q4: Can I get a false negative result with this compound?

A false negative (yellow beads despite incomplete coupling) is unlikely with this compound as the N-terminal amine is still a primary amine. False negatives are more commonly associated with N-alkylated amino acids or when the N-terminus is blocked. However, very low levels of unreacted sites might give a color that is difficult to distinguish from a true negative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using the Kaiser test to monitor this compound coupling.

Problem 1: The Kaiser test is consistently positive (blue beads) after coupling this compound.

Possible Cause Troubleshooting Step
Steric Hindrance: The bulky iodophenyl group slows down the reaction.1. Extend Coupling Time: Increase the reaction time for the this compound coupling step (e.g., from 1 hour to 2-4 hours). 2. Double Couple: Perform the coupling step twice. After the first coupling and wash, repeat the coupling procedure with fresh reagents.
Reagent Quality: The coupling reagents (e.g., HBTU, HOBt, DIC) may have degraded.1. Use Fresh Reagents: Prepare fresh solutions of coupling reagents. 2. Check Reagent Integrity: Ensure reagents have been stored correctly.
Insufficient Reagents: The molar excess of amino acid or coupling reagents is too low.Increase Molar Excess: Use a higher excess of this compound and coupling reagents (e.g., increase from 3-4 equivalents to 5 equivalents).
Solvent Issues: Poor swelling of the resin or inadequate solvation of reactants.1. Ensure Proper Swelling: Allow the resin to swell completely in the appropriate solvent (e.g., DMF, NMP) before starting synthesis. 2. Solvent Quality: Use high-purity, peptide synthesis-grade solvents.

Problem 2: The Kaiser test result is ambiguous (faint blue or inconsistent color).

Possible Cause Troubleshooting Step
Low-Level Incomplete Coupling: A small percentage of sites have not reacted.Recouple: It is generally safer to perform a second coupling to drive the reaction to completion.
Inconsistent Sampling: The resin sample taken for the test is not representative.Mix Resin Thoroughly: Gently agitate the resin before taking a sample to ensure homogeneity.
Improper Test Execution: Errors in performing the Kaiser test protocol.Review Protocol: Ensure the correct amounts of reagents are used and the heating step is performed correctly as per the standard protocol.

Experimental Protocols

Standard Kaiser Test Protocol

  • Sample Collection: After the coupling reaction and subsequent washes, carefully remove a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.

  • Washing: Wash the collected beads with ethanol (B145695) (2 x 0.5 mL) and then with pyridine (B92270) (2 x 0.5 mL) to remove any residual solvent.

  • Reagent Addition: Add the following three solutions to the test tube:

    • Solution A: 2-3 drops of 5% (w/v) ninhydrin in ethanol.

    • Solution B: 2-3 drops of 80% (w/v) phenol (B47542) in ethanol.

    • Solution C: 2-3 drops of 0.001 M potassium cyanide (KCN) in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

Visual Guides

Troubleshooting Logic for this compound Coupling

start Perform this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test result Interpret Result kaiser_test->result positive Positive (Blue) result->positive negative Negative (Yellow) result->negative ambiguous Ambiguous (Faint Blue) result->ambiguous recouple Recouple this compound (Double Couple or Extend Time) positive->recouple proceed Proceed to Fmoc Deprotection negative->proceed ambiguous->recouple recouple->kaiser_test resin Resin with Free Amine coupling Couple this compound resin->coupling wash1 Wash coupling->wash1 kaiser_checkpoint Kaiser Test Checkpoint wash1->kaiser_checkpoint recouple Recouple kaiser_checkpoint->recouple Fail (Blue) deprotection Fmoc Deprotection kaiser_checkpoint->deprotection Pass (Yellow) recouple->wash1 next_cycle Start Next Coupling Cycle deprotection->next_cycle

Technical Support Center: Racemization of H-Phe(4-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of H-Phe(4-I)-OH during peptide synthesis. Our goal is to provide you with the necessary information to minimize stereochemical impurities and ensure the quality of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a stereochemically pure substance (in this case, the L-enantiomer of 4-iodophenylalanine) into a mixture containing both L- and D-enantiomers.[1] In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, which can in turn affect its biological activity, receptor binding, and overall therapeutic efficacy. Therefore, controlling racemization is critical for producing pure, active peptide drug candidates.

Q2: What are the primary mechanisms that cause racemization of this compound during peptide coupling?

A2: The racemization of amino acids during peptide synthesis primarily occurs through two main base-catalyzed mechanisms:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of L- and D-peptides.[2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization. This pathway is more likely under strongly basic conditions.[2]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly activating reagents can increase the risk of racemization.

  • Base: The strength and steric hindrance of the base used for neutralization and activation play a crucial role. Stronger, less sterically hindered bases generally lead to higher rates of racemization.[3]

  • Temperature: Elevated temperatures, often employed to speed up coupling reactions (e.g., in microwave-assisted synthesis), can significantly increase the rate of racemization.[4][5]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased formation of the racemization-prone oxazolone intermediate.[6]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with less polar solvents sometimes helping to reduce this side reaction.[7]

Troubleshooting Guides

Issue: High levels of the D-isomer of 4-iodophenylalanine are detected in the final peptide.

This is a common problem indicating that significant racemization has occurred during the coupling of this compound. Follow this workflow to diagnose and resolve the issue.

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting cluster_solutions Potential Solutions start High D-Isomer Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base Step 2: Assess Base coupling_reagent->base If using onium salts (HBTU, HATU) sol_coupling Switch to carbodiimide (B86325) (e.g., DIC) with racemization suppressing additives (Oxyma, HOBt). coupling_reagent->sol_coupling temperature Step 3: Control Temperature base->temperature If using strong, non-hindered bases sol_base Use a weaker or sterically hindered base (e.g., NMM, collidine). base->sol_base preactivation Step 4: Minimize Pre-activation temperature->preactivation If using elevated temperatures sol_temp Perform coupling at lower temperatures (e.g., 0°C or RT). temperature->sol_temp analytical Step 5: Verify with Orthogonal Analytical Method preactivation->analytical If racemization persists sol_preact Add coupling reagents directly to the resin-bound amine without a pre-activation step. preactivation->sol_preact solution Problem Resolved analytical->solution sol_analytical Use Chiral HPLC or CE for accurate quantification. analytical->sol_analytical

Caption: A logical workflow for troubleshooting and resolving racemization issues.

Data on Racemization of Sensitive Amino Acids

While specific quantitative data for this compound is limited in the literature, the following table provides data for other racemization-prone amino acids like Histidine and Cysteine, which can serve as a guide for selecting optimal coupling conditions.

Amino Acid DerivativeCoupling ReagentBaseTemperature (°C)% D-Isomer Formation
Fmoc-His(Trt)-OHHBTUDIPEART~5-15%
Fmoc-His(Boc)-OHHBTUDIPEART<1%
Fmoc-Cys(Trt)-OHHATUDIPEA80High
Fmoc-Cys(Trt)-OHHATUCollidine50Minimized[5]
Fmoc-Cys(Trt)-OHDIC/OxymaN/ARTLow[4]

This data is compiled from various sources and should be used as a general guideline. Actual racemization levels can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Phe(4-I)-OH with Minimized Racemization

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization during the incorporation of 4-iodophenylalanine.

Materials:

  • Fmoc-Phe(4-I)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Phe(4-I)-OH and 3 equivalents of Oxyma in DMF.

  • Coupling: Add 3 equivalents of DIC to the amino acid/Oxyma mixture and immediately add the solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to ensure the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes a general method for determining the enantiomeric purity of the synthesized peptide after hydrolysis.

Materials:

  • Synthesized peptide containing 4-iodophenylalanine

  • 6 M Hydrochloric acid (HCl)

  • Chiral HPLC column (e.g., a teicoplanin-based column)[1][8]

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • HPLC system with a UV detector

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample, evacuate the tube, and seal it under vacuum.

    • Heat the sealed tube at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.[9]

  • Sample Preparation: Dissolve the hydrolyzed amino acid residue in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Run the analysis using an isocratic or gradient elution method optimized for the separation of D- and L-phenylalanine enantiomers.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).[8]

  • Quantification: Determine the percentage of the D-isomer by integrating the peak areas of the D- and L-4-iodophenylalanine enantiomers.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for peptide synthesis with a focus on minimizing racemization and subsequent analytical verification.

Peptide_Synthesis_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Coupling of Fmoc-Phe(4-I)-OH (DIC/Oxyma, RT) washing1->coupling washing2 Wash (DMF/DCM) coupling->washing2 kaiser_test Kaiser Test washing2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive continue_synthesis Continue Synthesis kaiser_test->continue_synthesis Negative repeat_coupling->coupling cleavage Cleavage from Resin and Deprotection continue_synthesis->cleavage purification Peptide Purification (HPLC) cleavage->purification hydrolysis Peptide Hydrolysis (6M HCl) purification->hydrolysis chiral_hplc Chiral HPLC Analysis hydrolysis->chiral_hplc end End: Quantified Peptide Purity chiral_hplc->end

Caption: Workflow for peptide synthesis with racemization control and analysis.

References

Technical Support Center: Coupling of H-Phe(4-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the successful incorporation of 4-iodophenylalanine (H-Phe(4-I)-OH) into peptide sequences. The bulky and electron-rich nature of the iodine substituent at the para position of the phenylalanine side chain can introduce significant steric hindrance and modify the electronic environment, leading to challenges in peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound more challenging than that of standard H-Phe-OH?

A1: The coupling of this compound presents challenges primarily due to steric hindrance. The large van der Waals radius of the iodine atom on the phenyl ring can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This can result in slower reaction kinetics and incomplete coupling, leading to lower yields and the formation of deletion sequences. Additionally, the electronic properties of the iodine atom can influence the reactivity of the carboxyl group during the activation step.

Q2: What are the initial signs of a failed or incomplete this compound coupling?

A2: The most immediate indicator of an incomplete coupling is a positive Kaiser test (blue or purple beads) after the coupling step, which signifies the presence of unreacted free primary amines on the resin. Subsequent analysis of the crude peptide by HPLC and mass spectrometry may reveal the presence of deletion sequences corresponding to the absence of the this compound residue.

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than standard carbodiimide (B86325) reagents like DIC.[1] Phosphonium salt-based reagents like PyAOP and PyBOP are also excellent choices for overcoming steric challenges.

Q4: Can I use standard coupling protocols for this compound?

A4: While standard protocols can serve as a starting point, they often require optimization to achieve high coupling efficiency for this compound. Modifications such as extended coupling times, double coupling, or the use of more potent activating agents are frequently necessary to drive the reaction to completion.

Troubleshooting Guide: Overcoming Challenges in this compound Coupling

This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky iodine atom is preventing efficient reaction.Optimize Coupling Chemistry: • Switch to a more potent coupling reagent like HATU, HCTU, or PyAOP.[1] • Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 3 to 5 equivalents). • Extend the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight. • Perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, blocking the reaction site.Modify Synthesis Conditions: • Use a higher temperature for the coupling reaction (e.g., 40-50°C) to disrupt secondary structures. • Switch from DMF to a more suitable solvent, such as N-methylpyrrolidone (NMP), which can improve resin swelling and reagent penetration.
Presence of Deletion Sequences in Final Product Incomplete Coupling in Previous Cycles: A direct result of low coupling efficiency not being addressed during synthesis.Implement In-process Monitoring: • Perform a Kaiser test after each coupling of this compound to ensure the reaction has gone to completion before proceeding to the next deprotection step. If the test is positive (blue beads), perform a second coupling.
Side Reactions Involving the Iodo Group Instability of the C-I Bond: Although generally stable, the iodo group can potentially participate in side reactions under certain conditions.Use Mild Reaction Conditions: • Avoid unnecessarily harsh reagents or prolonged exposure to strong acids or bases. • Ensure that the cleavage cocktail contains appropriate scavengers.

Quantitative Data on Coupling Reagents

Coupling Reagent Typical Coupling Time Illustrative Crude Purity (%) Illustrative Final Yield (%) Notes
DIC/HOBt 2 - 4 hours65 - 7540 - 50Standard, cost-effective, but may be less efficient for hindered couplings.
HBTU/DIPEA 1 - 2 hours75 - 8550 - 60Good balance of reactivity and stability.
HCTU/DIPEA 1 - 2 hours80 - 9055 - 65Generally more reactive than HBTU.
HATU/DIPEA 30 min - 1 hour85 - 9560 - 75Highly reactive, very effective for sterically hindered couplings with low racemization risk.
PyAOP/DIPEA 30 min - 1 hour85 - 9560 - 75Phosphonium-based reagent, excellent for hindered couplings, avoids guanidinylation side products.

Disclaimer: The data presented in this table is illustrative and based on general observations for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and other synthesis conditions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following the final Fmoc deprotection and washing of the N-terminal amino acid on the resin, wash the resin with Dichloromethane (DCM) and then with N,N-Dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Activation: Add DIPEA (6 equivalents, 0.6 mmol) to the mixture and allow it to pre-activate for 2-3 minutes at room temperature.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 1 hour at room temperature.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is negative (colorless or yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). If the Kaiser test is positive, proceed with a second coupling (see Troubleshooting Guide).

Protocol 2: Double Coupling using DIC/HOBt

This protocol is recommended when using less potent coupling reagents or for particularly difficult sequences.

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF.

    • Add DIC (3 equivalents, 0.3 mmol) to the solution and add it to the deprotected peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x).

  • Kaiser Test: Perform a Kaiser test on a small sample of resin.

  • Second Coupling (if Kaiser test is positive):

    • Prepare a fresh activation mixture as described in step 1.

    • Add the fresh mixture to the resin and agitate for another 2 hours.

  • Final Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizing the Workflow and Concepts

Steric Hindrance in this compound Coupling

Steric_Hindrance cluster_reactants Reactants cluster_interaction Coupling Interaction Activated_Phe_I Activated Fmoc-Phe(4-I)-OH Peptide_Resin N-terminal Amine on Resin Activated_Phe_I->Peptide_Resin Approaches for Amide Bond Formation Steric_Clash Steric Hindrance (Iodine Atom) Activated_Phe_I->Steric_Clash Successful_Coupling Peptide Bond Formed Peptide_Resin->Successful_Coupling Overcomes Hindrance Steric_Clash->Peptide_Resin Incomplete_Coupling Incomplete Reaction Steric_Clash->Incomplete_Coupling Leads to

Caption: Diagram illustrating the steric hindrance posed by the iodine atom during the coupling of this compound.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Detected (Positive Kaiser Test) Double_Coupling Perform Double Coupling Start->Double_Coupling Check_Kaiser_1 Perform Kaiser Test Double_Coupling->Check_Kaiser_1 Extend_Time Extend Coupling Time Check_Kaiser_1->Extend_Time Positive Success Coupling Successful (Proceed to next step) Check_Kaiser_1->Success Negative Check_Kaiser_2 Perform Kaiser Test Extend_Time->Check_Kaiser_2 Change_Reagent Switch to More Potent Coupling Reagent (e.g., HATU) Check_Kaiser_2->Change_Reagent Positive Check_Kaiser_2->Success Negative Check_Kaiser_3 Perform Kaiser Test Change_Reagent->Check_Kaiser_3 Check_Kaiser_3->Success Negative Failure Persistent Issue: Consider sequence redesign or consult further literature Check_Kaiser_3->Failure Positive

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

References

Technical Support Center: Synthesis of Long Peptides with 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing long peptides incorporating the unnatural amino acid 4-Iodo-L-phenylalanine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of long peptides containing 4-Iodo-L-phenylalanine.

Issue 1: Low Coupling Efficiency of 4-Iodo-L-phenylalanine

Question: I am observing a low coupling yield for 4-Iodo-L-phenylalanine in my solid-phase peptide synthesis (SPPS). What are the possible causes and solutions?

Answer:

Low coupling efficiency for 4-Iodo-L-phenylalanine can be attributed to several factors, primarily steric hindrance from the bulky iodine atom and the potential for the growing peptide chain to aggregate. Here are some strategies to improve coupling efficiency:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical when dealing with sterically hindered amino acids.[1]

    • High-Activation Reagents: Employ more potent coupling reagents known for their effectiveness with hindered amino acids. HATU and COMU are excellent choices as they form highly reactive OAt esters, which are more efficient than the OBt esters generated by reagents like HBTU.[1][2] HATU, in particular, is noted for faster reaction rates and reduced epimerization.[1]

    • Phosphonium Salt Reagents: Consider using phosphonium-based reagents like PyBOP or PyAOP. These are effective alternatives and avoid the potential for guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium/aminium reagents like HATU when used in excess.[1][2]

  • Increase Reagent Equivalents and Reaction Time:

    • Increase the equivalents of the 4-Iodo-L-phenylalanine amino acid and the coupling reagent from the standard 3 equivalents to 5 equivalents.

    • Extend the coupling time from the typical 1-2 hours to 2-4 hours, or even longer for particularly challenging sequences.

  • Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Elevated Temperature: Increasing the reaction temperature can improve the kinetics of the coupling reaction. Microwave-assisted synthesis is a particularly effective technique for reducing aggregation and improving both coupling and deprotection steps.[3]

Issue 2: Peptide Aggregation During Synthesis

Question: My peptide is aggregating on the resin, leading to incomplete reactions and poor yields. How can I mitigate this?

Answer:

Peptide aggregation is a common challenge in the synthesis of long and/or hydrophobic peptides.[4][5] The formation of secondary structures, such as beta-sheets, can hinder reagent access to the reactive sites.[3] Here are several strategies to overcome aggregation:

  • Resin Selection: Use a high-swelling resin with a low peptide loading capacity. This provides better solvation for the growing peptide chain, keeping it in a more reactive state.[3]

  • "Magic Mixtures" and Chaotropic Salts: Employ special solvent mixtures, sometimes referred to as "magic mixtures," or add chaotropic salts to the reaction milieu. These agents disrupt secondary structure formation and prevent peptide aggregation.[3]

  • Disruptive Building Blocks:

    • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions in your sequence. These specialized amino acid derivatives disrupt the formation of secondary structures, facilitating a more successful synthesis of difficult sequences.[3]

  • Elevated Temperatures: As mentioned for low coupling efficiency, microwave-assisted synthesis or simply raising the reaction temperature can significantly reduce aggregation.[3][4]

  • Fragment Condensation: For very long peptides, a more robust strategy is to synthesize the peptide in smaller, more manageable fragments. These fragments can then be purified and coupled together in a subsequent step.[3][6]

  • Native Chemical Ligation (NCL): NCL is a powerful technique for assembling large peptides by chemically ligating unprotected peptide fragments. This method is particularly useful for synthesizing very long peptides and proteins.[3][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of peptides containing 4-Iodo-L-phenylalanine.

Question 1: Why incorporate 4-Iodo-L-phenylalanine into a peptide?

Answer:

4-Iodo-L-phenylalanine is a valuable unnatural amino acid that offers several advantages in peptide design and drug development:

  • Site-Specific Modification: It allows for the precise introduction of a functional group at a specific location within the peptide sequence.

  • Platform for Derivatization: The iodine atom serves as a versatile chemical handle for post-synthetic modifications. Through cross-coupling reactions like the Suzuki-Miyaura coupling, various moieties such as fluorophores, affinity tags, or other functional groups can be attached to the peptide.

  • Radiolabeling: The iodine can be substituted with radioisotopes of iodine (e.g., ¹²⁵I), transforming the peptide into a radiotracer for use in diagnostic imaging or radionuclide therapy.[7]

  • Structural Biology: The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of the peptide or protein.[8]

Question 2: What is the best overall strategy for synthesizing a long peptide (e.g., >50 amino acids) containing 4-Iodo-L-phenylalanine?

Answer:

Synthesizing a long peptide presents significant challenges, primarily due to potential issues with solvation and aggregation as the peptide chain elongates.[3] A hybrid approach that combines solid-phase peptide synthesis (SPPS) with fragment condensation is often the most effective strategy:[3][6]

  • Fragment Synthesis: Divide the long peptide sequence into several smaller, more manageable fragments. One of these fragments will contain the 4-Iodo-L-phenylalanine residue.

  • Solid-Phase Synthesis of Fragments: Synthesize each fragment individually using optimized SPPS protocols. For the fragment containing 4-Iodo-L-phenylalanine, employ the strategies outlined in the troubleshooting section to ensure high coupling efficiency (e.g., using HATU or COMU as the coupling reagent).

  • Purification of Fragments: After synthesis, cleave each fragment from the resin and purify it to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Fragment Ligation: Couple the purified fragments together to form the final long peptide. This can be done either in solution or on a solid support. Native Chemical Ligation (NCL) is a powerful option for this step.[3][6]

Question 3: Which protecting group strategy is recommended for 4-Iodo-L-phenylalanine in Fmoc-based SPPS?

Answer:

In Fmoc-based solid-phase peptide synthesis, the α-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group. The side chains of reactive amino acids are protected with acid-labile groups. For 4-Iodo-L-phenylalanine, the side chain (the iodinated phenyl ring) is generally stable and does not require a protecting group. Therefore, you would use Fmoc-4-Iodo-L-phenylalanine directly in your synthesis. The key is to ensure that the protecting groups on other amino acid side chains in your peptide are orthogonal to the Fmoc group, meaning they are not removed by the piperidine (B6355638) treatment used for Fmoc deprotection. The standard tert-butyl (tBu) based side-chain protecting groups are compatible with this strategy.[10]

Question 4: What are the best methods for purification and analysis of the final peptide?

Answer:

  • Purification: The standard and most effective method for purifying synthetic peptides is preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .[7][9] This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, and byproducts from deprotection.

  • Analysis:

    • Analytical RP-HPLC: To check the purity of the final product, analytical RP-HPLC is used.[7][9]

    • Mass Spectrometry (MS): To confirm the identity of the synthesized peptide, its molecular weight is determined using mass spectrometry, typically with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassActivating GroupAdvantagesDisadvantages
DIC/HOAt CarbodiimideOAt EsterCost-effectiveCan lead to racemization; formation of insoluble urea (B33335) byproduct with DCC[11]
HBTU Aminium/UroniumOBt EsterGood balance of performance and costPotential for guanidinylation of the N-terminus[1][2]
HATU Aminium/UroniumOAt EsterHighly reactive, fast reaction times, reduced epimerization[1][2]More expensive; potential for guanidinylation if used in excess[1]
COMU Aminium/UroniumOxyma EsterHigh efficiency, good safety profile[1][2]Can be less stable in DMF[12]
PyBOP PhosphoniumOBt EsterGood for hindered couplings; avoids guanidinylation[1][13]Can be less reactive than HATU
PyAOP PhosphoniumOAt EsterHighly effective, especially for N-methyl amino acids[2][11]More expensive

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating 4-Iodo-L-phenylalanine

This protocol outlines a single coupling cycle within an Fmoc-based SPPS workflow.

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF).[1]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-Iodo-L-phenylalanine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF.

    • Add a tertiary base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the mixture and allow it to pre-activate for 2-3 minutes at room temperature.

  • Coupling: Add the activated amino acid mixture to the resin. Agitate the mixture using nitrogen bubbling or an orbital shaker for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.

  • Washing: Wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Expose N-terminal amine Coupling Coupling (Fmoc-4-Iodo-L-Phe, HATU, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle complete Start Start with Resin-Bound Peptide Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow cluster_solutions Potential Solutions Problem Low Coupling Efficiency or Peptide Aggregation CouplingReagent Change Coupling Reagent (e.g., to HATU, COMU) Problem->CouplingReagent Temp Increase Reaction Temperature (Microwave Synthesis) Problem->Temp Time Increase Coupling Time & Equivalents Problem->Time Solvents Use 'Magic Mixtures' or Chaotropic Salts Problem->Solvents BuildingBlocks Incorporate Pseudoproline Dipeptides Problem->BuildingBlocks Fragmentation Switch to Fragment Condensation Strategy Problem->Fragmentation Success Improved Synthesis Outcome CouplingReagent->Success Temp->Success Time->Success Solvents->Success BuildingBlocks->Success Fragmentation->Success

Caption: Troubleshooting strategies for SPPS challenges.

References

Validation & Comparative

A Comparative Analysis of Halogenated Phenylalanine Analogs: H-Phe(4-I)-OH, H-Phe(4-Br)-OH, and H-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three para-substituted halogenated L-phenylalanine analogs: 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), 4-Bromo-L-phenylalanine (H-Phe(4-Br)-OH), and 4-Chloro-L-phenylalanine (H-Phe(4-Cl)-OH). These unnatural amino acids are of significant interest in peptide and medicinal chemistry, offering unique properties for drug design, protein engineering, and biological studies. This document outlines their physicochemical properties, biological activities, and relevant experimental protocols, supported by available data.

Physicochemical Properties

The introduction of different halogen atoms at the para position of the phenyl ring imparts distinct physicochemical characteristics to each analog. These properties, including molecular weight, melting point, and chemical formula, are summarized in the table below.

PropertyThis compoundH-Phe(4-Br)-OHH-Phe(4-Cl)-OH
Molecular Weight 291.09 g/mol [1]244.08 g/mol [2]199.63 g/mol [3]
Molecular Formula C₉H₁₀INO₂[1]C₉H₁₀BrNO₂[2][4]C₉H₁₀ClNO₂[3]
Appearance White to off-white solid[1]White or off-white solid[2]White powder
Melting Point 248-251 °C245-248 °C263 °C (dec.)
Solubility Partially miscible with water; Soluble in DMSO[1]Information not readily availableInformation not readily available

Biological Activities and Applications

These halogenated phenylalanine analogs exhibit a range of biological activities and have found diverse applications in research and development.

This compound (4-Iodo-L-phenylalanine): This analog is widely used in peptide synthesis to introduce a heavy atom for crystallographic studies or as a handle for further chemical modifications. The iodine atom can be readily substituted, for example, in Suzuki or Heck coupling reactions, allowing for the introduction of various functional groups.[5] Furthermore, its radioiodinated form is utilized in medical imaging.

H-Phe(4-Br)-OH (4-Bromo-L-phenylalanine): Similar to its iodinated counterpart, 4-bromo-L-phenylalanine serves as a valuable building block in peptide synthesis. The bromine atom provides a site for chemical modifications and can influence the conformation and biological activity of peptides.

H-Phe(4-Cl)-OH (4-Chloro-L-phenylalanine): This analog is a well-known inhibitor of the enzyme tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (B10506).[1][6][7][8][9][10] This property makes it a valuable tool in neuroscience research to study the roles of serotonin in various physiological and pathological processes.

A key area of interest for all three analogs is their interaction with the L-type amino acid transporter 1 (LAT1). LAT1 is a promising target for drug delivery to cancer cells and across the blood-brain barrier, as it is overexpressed in many cancers and is responsible for the transport of large neutral amino acids. The affinity of these halogenated phenylalanines for LAT1 varies with the halogen substituent.

Comparative Inhibition of LAT1 Transporter

Experimental data on the inhibition of the LAT1 transporter by these analogs reveals a clear trend. The inhibitory constant (Ki) indicates the affinity of the compound for the transporter, with a lower Ki value signifying a higher affinity.

CompoundLAT1 Inhibition Ki (µM)
L-Phenylalanine43.47 ± 6.28
H-Phe(4-Cl)-OH 3-Cl-Phe: Data suggests inhibition increases with halogen size at the meta position.
H-Phe(4-Br)-OH 3-Br-Phe: Data suggests inhibition increases with halogen size at the meta position.
This compound 3-I-Phe: Data suggests inhibition increases with halogen size at the meta position.

Note: The available data from the searched literature provides a trend for meta-substituted (3-halo) phenylalanines, indicating that LAT1 and LAT2 inhibition increases with halogen size. While specific Ki values for the para-substituted (4-halo) compounds were not found in a single comparative table, the general principle of increasing affinity with halogen size at other positions has been observed.

Experimental Protocols

Detailed methodologies for key experiments involving these compounds are provided below.

Tryptophan Hydroxylase Inhibition Assay

This protocol describes a continuous fluorometric assay to measure the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.

Materials:

  • TPH1 enzyme

  • L-tryptophan

  • 6-methyltetrahydropterin (cofactor)

  • Ammonium (B1175870) sulfate

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium sulfate

  • MES buffer (pH 7.0)

  • Inhibitor compound (e.g., H-Phe(4-Cl)-OH)

  • Microplate reader capable of fluorescence measurement (excitation at 300 nm, emission at 330 nm)

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent.

  • In a 96-well plate, prepare reaction mixtures containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate.

  • Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the TPH1 enzyme to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence at 330 nm every 10 minutes for 2 hours at 15°C. The increase in fluorescence corresponds to the formation of 5-hydroxytryptophan.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LAT1 Transporter Kinetics Assay

This protocol outlines a method to determine the kinetic parameters of LAT1-mediated transport using radiolabeled substrates.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) and control HEK293 cells.

  • Radiolabeled L-leucine ([¹⁴C]-L-Leu) or another suitable LAT1 substrate.

  • Unlabeled halogenated phenylalanine analogs (this compound, H-Phe(4-Br)-OH, H-Phe(4-Cl)-OH).

  • Transport buffer (e.g., HBSS).

  • Scintillation counter.

Procedure:

  • Seed HEK293-hLAT1 and control cells in appropriate culture plates and grow to confluence.

  • On the day of the experiment, wash the cells with transport buffer.

  • Prepare uptake solutions containing a fixed concentration of [¹⁴C]-L-Leu and varying concentrations of the unlabeled halogenated phenylalanine analogs (as inhibitors).

  • Initiate the uptake by adding the uptake solutions to the cells and incubate for a predetermined time (e.g., 1 minute) at room temperature.

  • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • Subtract the radioactivity measured in control cells from that in HEK293-hLAT1 cells to determine LAT1-specific uptake.

  • Calculate the inhibition constant (Ki) for each analog using the Cheng-Prusoff equation.

Solid-Phase Peptide Synthesis (SPPS) with Halogenated Phenylalanine Analogs

This protocol provides a general workflow for incorporating halogenated phenylalanine analogs into a peptide sequence using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected halogenated phenylalanine (e.g., Fmoc-Phe(4-I)-OH).

  • Appropriate resin for SPPS (e.g., Rink Amide resin).

  • Coupling reagents (e.g., HBTU, DIPEA).

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF).

  • Solvents (DMF, DCM).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O).

  • HPLC for purification.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Coupling: Activate the Fmoc-protected halogenated phenylalanine with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) AAAD Aromatic L-amino acid decarboxylase HTP->AAAD Serotonin Serotonin (5-HT) TPH->HTP AAAD->Serotonin Inhibitor H-Phe(4-Cl)-OH Inhibitor->TPH Inhibits

Figure 1: Serotonin Synthesis Pathway and Inhibition by H-Phe(4-Cl)-OH.

LAT1_Transport_Mechanism cluster_membrane Cell Membrane LAT1_out LAT1 (Outward-facing) LAT1_in LAT1 (Inward-facing) LAT1_out->LAT1_in Conformational Change Internal_AA_out Internal Amino Acid LAT1_out->Internal_AA_out Releases LAT1_in->LAT1_out Conformational Change AminoAcid_in Halogenated Phenylalanine LAT1_in->AminoAcid_in Releases Extracellular Extracellular Space AminoAcid_out Halogenated Phenylalanine Intracellular Intracellular Space Internal_AA_in Internal Amino Acid (e.g., Glutamine) AminoAcid_out->LAT1_out Binds Internal_AA_in->LAT1_in Binds (Antiport)

Figure 2: LAT1 Transporter Mechanism for Halogenated Phenylalanines.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Coupling of Fmoc-Phe(4-X)-OH (HBTU/DIPEA) deprotect->couple wash1 4. Washing (DMF/DCM) couple->wash1 repeat Repeat steps 2-4 for each amino acid wash1->repeat repeat->deprotect Next cycle cleave 5. Final Cleavage (TFA Cocktail) repeat->cleave Synthesis complete purify 6. Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Figure 3: Solid-Phase Peptide Synthesis Workflow for Halogenated Phenylalanines.

References

A Structural Showdown: How 4-Iodo-L-phenylalanine Integration Subtly Reshapes Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to probe and manipulate protein structure and function. Among these, 4-Iodo-L-phenylalanine (iodoPhe) has emerged as a valuable tool, primarily for its utility in X-ray crystallography. This guide provides a detailed structural and functional comparison of proteins with and without this unique amino acid, supported by experimental data and protocols.

The central finding from structural studies is that the substitution of a phenylalanine residue with 4-Iodo-L-phenylalanine is remarkably conservative, inducing minimal conformational changes. This structural integrity is crucial for its application as a heavy-atom derivative for phasing in X-ray crystallography without significantly altering the protein's native fold.

At a Glance: Structural Comparison of T4 Lysozyme

To quantify the structural impact of iodoPhe incorporation, we compare the crystal structures of wild-type T4 Lysozyme and a mutant where Phenylalanine at position 153 is replaced by 4-Iodo-L-phenylalanine.

ParameterWild-Type T4 LysozymeT4 Lysozyme (Phe153 -> 4-Iodo-L-phenylalanine)
PDB ID 1L631T6H
Resolution 1.75 Å2.01 Å
Overall RMSD -0.25 Å (over all Cα atoms)
Structural Perturbation -Minimal; localized to the site of incorporation

The root-mean-square deviation (RMSD) of 0.25 Å between the Cα atoms of the wild-type and the iodoPhe-containing T4 Lysozyme indicates a very high degree of structural similarity. The iodoPhe residue, even when located in the hydrophobic core of the protein, does not cause a meaningful disruption of the overall protein structure[1]. This minimal perturbation is a key advantage, allowing researchers to obtain phasing information for structure determination while studying a protein that is, for all intents and purposes, structurally identical to its wild-type counterpart.

Functional Implications: A Subtle Touch

The conservative nature of 4-Iodo-L-phenylalanine substitution extends to its impact on protein function. While comprehensive quantitative data on changes in enzymatic activity and thermal stability are not extensively available in the literature, the existing evidence suggests that the functional consequences are generally minor.

For T4 Lysozyme, the primary function is the hydrolysis of peptidoglycan in bacterial cell walls. Studies on various mutants of T4 Lysozyme have shown that its catalytic activity is sensitive to changes in the active site. However, the Phe153 position is distal to the active site, and its substitution with iodoPhe is not reported to significantly impact the enzyme's catalytic efficiency.

Regarding thermal stability, the introduction of a large, hydrophobic iodine atom can potentially influence the local packing and energetics within the protein core. However, no significant changes in the melting temperature (Tm) of T4 Lysozyme upon incorporation of 4-Iodo-L-phenylalanine have been reported, further supporting the notion of its non-disruptive nature.

Experimental Protocols: Incorporating 4-Iodo-L-phenylalanine

The site-specific incorporation of 4-Iodo-L-phenylalanine into proteins can be achieved through both in vivo and in vitro methods, typically relying on the suppression of a stop codon.

In Vivo Incorporation in E. coli

This method utilizes an engineered orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair to incorporate iodoPhe in response to an amber (TAG) stop codon.

Experimental Workflow:

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis prep1 Co-transform E. coli with: 1. Plasmid for iodoPhe-RS 2. Plasmid for suppressor tRNA 3. Plasmid for target gene with TAG codon prep2 Culture cells in minimal media prep1->prep2 exp1 Induce protein expression (e.g., with IPTG) prep2->exp1 exp2 Supplement media with 4-Iodo-L-phenylalanine exp1->exp2 exp3 Incubate for protein synthesis exp2->exp3 pur1 Harvest cells and lyse exp3->pur1 pur2 Purify protein (e.g., via affinity chromatography) pur1->pur2 pur3 Verify incorporation (e.g., by mass spectrometry) pur2->pur3 in_vitro_workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_analysis Analysis react1 Prepare cell-free extract (e.g., E. coli S30) react2 Add: - DNA template with TAG codon - iodoPhe-RS and suppressor tRNA - 4-Iodo-L-phenylalanine - Amino acids, energy source, buffers react1->react2 synth1 Incubate reaction mixture at optimal temperature react2->synth1 anal1 Analyze protein expression (e.g., SDS-PAGE) synth1->anal1 anal2 Verify incorporation (e.g., mass spectrometry) anal1->anal2 xray_workflow cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Solution cryst1 Screen for crystallization conditions cryst2 Grow diffraction-quality crystals cryst1->cryst2 data1 Mount crystal and expose to X-ray beam cryst2->data1 data2 Collect diffraction data data1->data2 struc1 Solve phase problem using anomalous dispersion from iodine data2->struc1 struc2 Build and refine atomic model struc1->struc2

References

A Comparative Guide to the Biophysical Characterization of Peptides Containing H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 4-iodophenylalanine (H-Phe(4-I)-OH) has emerged as a valuable tool in peptide and protein engineering. Its unique properties, stemming from the presence of a heavy iodine atom on the phenyl ring, offer distinct advantages for biophysical characterization compared to natural phenylalanine (Phe) and other halogenated analogues. This guide provides an objective comparison of the biophysical properties of peptides containing this compound with relevant alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biophysical Properties

Table 1: Comparative Biophysical Data of a Model Helical Peptide

ParameterPeptide with PhePeptide with H-Phe(4-F)-OHPeptide with H-Phe(4-Br)-OHPeptide with this compound
Helicity (%) by CD 35 ± 238 ± 340 ± 242 ± 3
Fluorescence Emission Max (nm) 282284285288
Fluorescence Quantum Yield 0.130.110.090.05
¹H NMR Aromatic δ (ppm) 7.20-7.357.05-7.20 (d,d)7.30-7.45 (d,d)7.55-7.70 (d,d)

Note: The data presented in this table is a representative compilation from various studies on model peptides and is intended for illustrative purposes. Actual experimental results will vary depending on the peptide sequence and experimental conditions.

Key Experimental Protocols

Accurate biophysical characterization relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key techniques used to assess peptides containing this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Peptides should be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

    • The buffer must be transparent in the far-UV region (190-250 nm).

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Acquire spectra in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25 °C).

    • Scan from 260 nm to 190 nm with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

    • Average at least three scans for each sample and subtract the buffer baseline.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms such as K2D3 or DichroWeb.

Fluorescence Spectroscopy

The intrinsic fluorescence of aromatic residues can be used to probe the local environment within a peptide. This compound is particularly useful as a fluorescence quencher.[1]

Protocol:

  • Sample Preparation:

    • Prepare peptide solutions in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation and Data Acquisition:

    • Use a calibrated spectrofluorometer.

    • For intrinsic fluorescence of a tryptophan-containing peptide, excite at 295 nm and record the emission spectrum from 310 to 450 nm.

    • For quenching experiments with a peptide containing both Trp and this compound, acquire spectra under the same conditions.

  • Data Analysis:

    • Determine the fluorescence emission maximum (λ_max) and the integrated fluorescence intensity.

    • Calculate the fluorescence quantum yield relative to a standard (e.g., N-acetyl-L-tryptophanamide).

    • For quenching studies, analyze the decrease in fluorescence intensity to determine quenching efficiency and potentially infer proximity between the quencher (Iodine) and the fluorophore (e.g., Trp).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Acquire a suite of 1D and 2D NMR experiments, including:

      • 1D ¹H

      • 2D TOCSY (Total Correlation Spectroscopy) for spin system identification.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for through-space proton-proton correlations.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignments of all protons.

    • Analyze the chemical shift perturbations of the aromatic protons of this compound compared to native Phe to probe changes in the electronic environment.[2]

    • Use NOE-derived distance restraints to calculate a 3D solution structure of the peptide.

Visualizing Experimental Workflows

A systematic approach is crucial for the comprehensive biophysical characterization of synthetic peptides. The following diagram illustrates a typical workflow.

Biophysical_Characterization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Interpretation cluster_output Final Output synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Purity & Identity) purification->mass_spec cd Circular Dichroism (Secondary Structure) mass_spec->cd fluorescence Fluorescence Spectroscopy (Local Environment) mass_spec->fluorescence nmr NMR Spectroscopy (3D Structure) mass_spec->nmr cd_analysis Secondary Structure Estimation cd->cd_analysis fluorescence_analysis Quantum Yield & Quenching Analysis fluorescence->fluorescence_analysis nmr_analysis Structure Calculation & Refinement nmr->nmr_analysis report Comparative Biophysical Report cd_analysis->report fluorescence_analysis->report nmr_analysis->report

Caption: A generalized workflow for the biophysical characterization of synthetic peptides.

Logical Relationships in Comparative Analysis

The choice of incorporating this compound over other analogues is often dictated by the specific research question. The following diagram illustrates the decision-making process based on the desired biophysical properties.

Decision_Tree cluster_choices Amino Acid Choice cluster_outcomes Biophysical Outcome start Desired Peptide Property phe Native Phe (Baseline) start->phe Unmodified Backbone phe_f H-Phe(4-F)-OH (Minimal Perturbation) start->phe_f Subtle Electronic Perturbation phe_br H-Phe(4-Br)-OH (Intermediate Properties) start->phe_br Enhanced Hydrophobicity phe_i This compound (Heavy Atom, Quencher) start->phe_i Heavy Atom Labeling or Quenching baseline Standard Conformation & Fluorescence phe->baseline minimal_change Slightly Altered Electronics phe_f->minimal_change intermediate_change Significant Electronic & Steric Effects phe_br->intermediate_change heavy_atom_effects Anomalous X-ray Scattering, Fluorescence Quenching phe_i->heavy_atom_effects

Caption: Decision logic for selecting a phenylalanine analogue based on desired biophysical outcome.

References

A Comparative Guide to the Enzymatic Stability of Peptides Modified with 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation presents a significant challenge in their journey from discovery to therapeutic application. A promising strategy to overcome this hurdle is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides modified with 4-Iodo-L-phenylalanine against their unmodified counterparts, supported by illustrative experimental data and detailed methodologies.

The introduction of a bulky iodine atom on the phenyl ring of phenylalanine is hypothesized to confer enhanced resistance to enzymatic degradation. This modification can sterically hinder the approach and binding of proteases, the enzymes responsible for peptide cleavage, thereby prolonging the peptide's half-life in a biological environment.[1][2]

Comparative Enzymatic Stability: An Illustrative Overview

While extensive head-to-head quantitative data for 4-Iodo-L-phenylalanine specifically is limited in publicly available literature, the principle of enhanced stability through such modifications is well-established.[3][4][5] The following table presents illustrative data to demonstrate the expected improvement in stability when a native phenylalanine (Phe) is replaced with 4-Iodo-L-phenylalanine (I-Phe).

Peptide SequenceModificationAssay ConditionHalf-Life (t½) in Human Plasma (hours)% Remaining after 8 hours
Ac-Lys-Gly-Phe -Ala-NH₂Unmodified (Native)37°C in Human Plasma2.515%
Ac-Lys-Gly-I-Phe -Ala-NH₂4-Iodo-L-phenylalanine37°C in Human Plasma18.778%
H-Tyr-Phe -Met-Arg-Phe-NH₂Unmodified (Native)37°C in Human Plasma0.8<5%
H-Tyr-I-Phe -Met-Arg-Phe-NH₂4-Iodo-L-phenylalanine37°C in Human Plasma9.355%

Note: The data presented in this table is illustrative and intended to reflect the anticipated trend of increased stability. Actual results will vary depending on the peptide sequence, the position of the modification, and the specific experimental conditions.

Experimental Protocols

Accurate assessment of enzymatic stability is fundamental to peptide drug development. The following are detailed methodologies for commonly employed stability assays.

In Vitro Plasma Stability Assay

This assay is designed to determine the half-life of a peptide in a complex biological fluid, mimicking in vivo conditions.[6][7][8][9][10]

Materials:

  • Test Peptide (with 4-Iodo-L-phenylalanine) and Control Peptide (unmodified).

  • Pooled human plasma (heparinized or EDTA-treated), thawed on ice.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, containing an internal standard.[9]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., water or DMSO). Centrifuge the thawed human plasma at 2000 x g for 10 minutes at 4°C to remove precipitates.[9]

  • Incubation: Pre-warm the plasma to 37°C. In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10-50 µg/mL.[8][9] Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.[9][10] The 0-minute time point should be collected immediately after adding the peptide.

  • Reaction Quenching and Protein Precipitation: Immediately transfer the aliquot to a tube containing a larger volume (e.g., 80 µL) of ice-cold quenching solution.[9] Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[9]

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the 0-minute sample.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.[6][8]

Specific Protease Degradation Assay

This assay assesses the stability of a peptide against a specific protease, which can be useful for understanding degradation pathways.

Materials:

  • Test and control peptide stock solutions.

  • Specific protease (e.g., chymotrypsin, trypsin).

  • Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for chymotrypsin).[11]

  • Quenching Solution (e.g., 10% TFA).[11]

  • HPLC or LC-MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the digestion buffer and the peptide stock solution. Pre-warm to the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation of Digestion: Add the protease to the reaction mixture to initiate the degradation. The enzyme-to-substrate ratio should be optimized (e.g., 1:50 or 1:100 w/w).

  • Time-Point Sampling: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the amount of remaining intact peptide.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate the mechanism of enhanced protease resistance and a typical experimental workflow.

G cluster_0 Unmodified Peptide cluster_1 Modified Peptide cluster_2 Outcome unmodified_peptide Unmodified Peptide (L-Phe) protease Protease Active Site unmodified_peptide->protease Good Fit degradation Rapid Degradation protease->degradation modified_peptide Modified Peptide (4-Iodo-L-Phe) protease2 Protease Active Site modified_peptide->protease2 Poor Fit (Steric Hindrance) stability Enhanced Stability protease2->stability experimental_workflow start Peptide Synthesis (Unmodified vs. Modified) incubation Incubation with Plasma or Protease (37°C) start->incubation sampling Time-Point Sampling (e.g., 0-8 hours) incubation->sampling quenching Reaction Quenching & Protein Precipitation sampling->quenching analysis LC-MS / HPLC Analysis quenching->analysis data Data Analysis (% Remaining, t½) analysis->data end Comparative Stability Assessment data->end

References

A Comparative Analysis of Fmoc and Boc Strategies for H-Phe(4-I)-OH Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids is a cornerstone of modern peptide and protein engineering, enabling the development of novel therapeutics, probes, and biomaterials. Among these, 4-iodophenylalanine (H-Phe(4-I)-OH) offers a versatile handle for post-synthetic modifications, such as cross-coupling reactions, and for the introduction of a heavy atom for crystallographic studies. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the incorporation of this compound is a critical decision that impacts overall yield, purity, and the feasibility of the synthetic route. This guide provides an objective comparison of these two methodologies, supported by established chemical principles and experimental considerations.

At a Glance: Key Differences in Fmoc vs. Boc Strategies

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal. This dictates the choice of side-chain protecting groups and the final cleavage conditions.

FeatureFmoc StrategyBoc Strategy
α-Amino Protection Base-labile (Fmoc)Acid-labile (Boc)
Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl) or HF-labile
Final Cleavage Strong Acid (e.g., 95% TFA)Strong Acid (e.g., HF, TFMSA)
Reaction Conditions MildHarsh
Automation Highly compatibleLess common for modern automated synthesizers
Key Advantage Milder conditions, suitable for sensitive residuesCan be advantageous for long or aggregation-prone sequences

Performance Comparison for this compound Incorporation

While direct head-to-head quantitative data for the incorporation of this compound using both strategies is not extensively published, a comparative analysis can be made based on the known principles of SPPS and the chemical nature of the iodinated amino acid.

ParameterFmoc Strategy with Fmoc-Phe(4-I)-OHBoc Strategy with Boc-Phe(4-I)-OH
Coupling Efficiency Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[] The bulky Fmoc group and the iodinated phenyl ring are unlikely to pose significant steric hindrance.High with appropriate activation (e.g., DCC/HOBt), though may require longer reaction times or double coupling for sterically hindered residues.[]
Crude Peptide Purity Typically high due to mild deprotection conditions, minimizing side reactions.[]Can be lower due to repeated acid exposure, potentially leading to side-chain modifications or premature cleavage of other protecting groups.[3]
Final Yield Generally good, though dependent on the overall sequence. The mild conditions help preserve the integrity of the peptide chain.Can be variable. The harsh final cleavage with HF can lead to peptide degradation, though it can be effective for "difficult" sequences.[4]
Potential Side Reactions Low risk of side reactions involving the C-I bond under basic deprotection conditions. Potential for diketopiperazine formation at the dipeptide stage.Potential for side reactions involving the C-I bond under strong acid conditions, although generally stable. Risk of tert-butylation of the aromatic ring from scavengers during cleavage.
Racemization Risk Low when using standard coupling reagents with additives like HOBt or OxymaPure.[5][6]Generally low, as the protonated N-terminus after deprotection protects the α-proton.[5]

Experimental Protocols

Fmoc-SPPS Protocol for this compound Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Phe(4-I)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-Phe(4-I)-OH Coupling:

    • Follow the same procedure as in step 3, using Fmoc-Phe(4-I)-OH.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide under vacuum.

Boc-SPPS Protocol for this compound Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a MBHA resin.

Materials:

  • MBHA (4-Methylbenzhydrylamine) resin

  • Boc-protected amino acids

  • Boc-Phe(4-I)-OH

  • Dichloromethane (DCM)

  • 25-50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve Boc-amino acid (3 eq.) and HOBt (3 eq.) in DCM/DMF.

    • Add DCC (3 eq.) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Boc-Phe(4-I)-OH Coupling:

    • Follow the same procedure as in step 4, using Boc-Phe(4-I)-OH.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage (HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus with a magnetic stir bar.

    • Add anisole as a scavenger.

    • Cool the vessel in a dry ice/acetone bath and condense HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide by washing the resin with cold diethyl ether.

    • Collect and dry the peptide.

Workflow and Decision-Making

The choice between Fmoc and Boc strategies for incorporating this compound depends on several factors, including the overall peptide sequence, the availability of equipment, and the desired scale of synthesis.

spss_strategy_choice start Start: Incorporate this compound peptide_properties Peptide Properties - Length - Sequence Sensitivity - Aggregation Propensity start->peptide_properties lab_capabilities Laboratory Capabilities - Automated Synthesizer? - HF Apparatus? start->lab_capabilities fmoc_strategy Fmoc Strategy peptide_properties->fmoc_strategy Sensitive Residues boc_strategy Boc Strategy peptide_properties->boc_strategy Long or Aggregation-Prone lab_capabilities->fmoc_strategy Automated Synthesizer lab_capabilities->boc_strategy HF Apparatus Available fmoc_advantages Advantages: - Milder Conditions - High Purity - Automation Friendly fmoc_strategy->fmoc_advantages fmoc_disadvantages Considerations: - Potential for piperidine-related side reactions fmoc_strategy->fmoc_disadvantages boc_advantages Advantages: - Robust for Long/Aggregating Peptides - Established Protocols boc_strategy->boc_advantages boc_disadvantages Considerations: - Harsh Reagents (TFA, HF) - Requires Specialized Equipment boc_strategy->boc_disadvantages decision Select Optimal Strategy fmoc_advantages->decision boc_advantages->decision fmoc_disadvantages->decision boc_disadvantages->decision

Caption: Decision workflow for selecting between Fmoc and Boc strategies for this compound incorporation.

Summary and Recommendations

For the incorporation of this compound, the Fmoc strategy is generally the recommended approach for most applications . Its mild reaction conditions minimize the risk of side reactions, leading to higher crude purity and simplifying downstream purification.[] The orthogonality of the Fmoc/tBu protection scheme is well-suited for modern peptide synthesis, including automated protocols.[7]

The Boc strategy remains a viable, and in some cases, preferable alternative . For very long or notoriously difficult sequences prone to aggregation, the repetitive TFA deprotection steps in Boc-SPPS can help disrupt secondary structures and improve synthesis outcomes.[3] However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and expertise.

Ultimately, the choice of strategy should be made on a case-by-case basis, considering the specific peptide sequence, available laboratory infrastructure, and the scale of the synthesis. For routine incorporation of this compound into peptides of moderate length and complexity, the Fmoc strategy offers a more modern, efficient, and safer workflow.

References

A Comparative Guide to H-Phe(4-I)-OH and Alternatives for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-Phe(4-I)-OH and other molecular probes used to investigate protein-protein interactions (PPIs). Below, we present quantitative data, detailed experimental protocols, and visualizations to assist in selecting the optimal tool for your research needs.

Introduction to Molecular Probes in PPIs

Understanding protein-protein interactions is fundamental to deciphering cellular processes and developing targeted therapeutics. Molecular probes, particularly unnatural amino acids (UAAs) that can be incorporated into proteins, have become invaluable tools for these studies. This compound (4-Iodo-L-phenylalanine) is one such UAA, primarily utilized for its unique spectroscopic properties and as a heavy atom for X-ray crystallography to provide high-resolution structural insights into PPIs.

However, for capturing dynamic or transient interactions in a cellular context, photo-cross-linking amino acids are often the probes of choice. These UAAs can be genetically encoded into a protein of interest and, upon activation with UV light, form a covalent bond with interacting partners. This allows for the "trapping" and subsequent identification of binding partners. This guide will compare this compound with the most common classes of photo-cross-linking amino acids: benzophenones, aryl azides, and diazirines.

Quantitative Comparison of Molecular Probes

The choice of a molecular probe for studying PPIs often depends on the specific application, the nature of the interaction, and the experimental system. The following table summarizes key quantitative and qualitative features of this compound and popular photo-cross-linking amino acids.

Molecular Probe Class Primary Application Activation Reported Cross-linking Efficiency/Yield Key Advantages Limitations
This compound Halogenated PhenylalanineSpectroscopic Probe, X-ray CrystallographyNot applicable for cross-linkingNot applicable for photo-cross-linkingMinimally perturbing to protein structure; useful for high-resolution structural studies.[1]Not a photo-cross-linker; cannot covalently trap interacting partners.
p-Benzoyl-L-phenylalanine (pBpa) BenzophenonePhoto-cross-linking350-365 nm UV light50% to >50% of protein subunits.[2]Reversible photoactivation allows for continuous irradiation, increasing the probability of capturing transient interactions.[2][3]Lower reactivity compared to aryl azides and diazirines; may require longer irradiation times.[4]
Halogenated pBpa Analogs (e.g., 3-CF₃-pBpa) BenzophenonePhoto-cross-linking365 nm UV lightUp to 49-fold increase in cross-linking yield compared to pBpa.[4]Higher reactivity and cross-linking yields due to electron-withdrawing groups.[4]May introduce more significant steric hindrance than pBpa.
p-Azido-L-phenylalanine (pAzF) Aryl AzidePhoto-cross-linking~254 nm UV lightCan readily cross-link where pBpa may fail.[2]Smaller size than pBpa; irreversible photoactivation leads to a short-lived reactive species, potentially reducing non-specific cross-linking.[3]Shorter wavelength UV can be more damaging to cells; the reactive nitrene can be quenched by solvent.[2][3]
Diazirine-based UAAs (e.g., Photo-Leucine) DiazirinePhoto-cross-linking350-365 nm UV lightCan provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking. Labeling yields of 20-33% have been reported where benzophenones yielded only 4%.[2][5]Smallest photo-reactive group, minimizing steric hindrance; activated by less damaging, longer wavelength UV light.[5][6]The reactive carbene can undergo side reactions.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these molecular probes. Below are generalized protocols for the incorporation of unnatural amino acids and subsequent photo-cross-linking experiments.

Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids in Mammalian Cells

This protocol outlines the general steps for genetically encoding a UAA into a protein of interest (POI) in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.

  • Plasmid Construction:

    • Clone the gene for your POI into a mammalian expression vector. Introduce an amber stop codon (TAG) at the desired site for UAA incorporation via site-directed mutagenesis.

    • Co-transfect this plasmid with a second plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA specific for the chosen UAA (e.g., a synthetase/tRNA pair for pBpa).

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Transfect the cells with the two plasmids using a suitable transfection reagent.

  • UAA Incorporation:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing the UAA (e.g., 1 mM pBpa).

    • Incubate the cells for 24-48 hours to allow for expression of the POI containing the incorporated UAA.

  • Verification of Incorporation:

    • Harvest a small fraction of the cells and lyse them.

    • Confirm the expression of the full-length, UAA-containing POI by Western blotting using an antibody against the POI or an epitope tag. A successful incorporation will show a band at the expected molecular weight, which will be absent in control cells not grown in the presence of the UAA.

Protocol 2: In Vivo Photo-Cross-Linking

This protocol describes the steps for covalently trapping interacting proteins in living cells after UAA incorporation.

  • UV Irradiation:

    • Wash the cells expressing the UAA-containing POI with phosphate-buffered saline (PBS).

    • Expose the cells to UV light. The wavelength and duration will depend on the photo-cross-linker used:

      • pBpa and Diazirines: 365 nm UV light for 10-30 minutes.[3]

      • pAzF: 254 nm UV light for 1-5 minutes.[2]

    • Perform irradiation on ice to minimize cellular stress.

  • Cell Lysis:

    • After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Analysis of Cross-linked Products:

    • Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the POI. Cross-linked complexes will appear as higher molecular weight bands.

    • To identify unknown interaction partners, perform affinity purification of the POI (e.g., using an epitope tag) followed by mass spectrometry analysis of the co-purified proteins.[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical photo-cross-linking workflow and a relevant signaling pathway where these probes can be applied.

experimental_workflow Experimental Workflow for In Vivo Photo-Cross-Linking cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Photo-Cross-Linking cluster_analysis Analysis plasmid_poi Plasmid with POI (TAG) transfection Co-transfection into Mammalian Cells plasmid_poi->transfection plasmid_synthetase Plasmid with Synthetase/tRNA plasmid_synthetase->transfection uaa_addition Addition of Unnatural Amino Acid (UAA) transfection->uaa_addition uv_irradiation UV Irradiation (e.g., 365 nm) uaa_addition->uv_irradiation cell_lysis Cell Lysis uv_irradiation->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page affinity_purification Affinity Purification cell_lysis->affinity_purification mass_spec Mass Spectrometry affinity_purification->mass_spec

Caption: A typical workflow for identifying protein-protein interactions using in vivo photo-cross-linking.

erk_pathway Simplified ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_probe Photo-Cross-Linking Application growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2 GRB2 rtk->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors probe_info A photo-cross-linker incorporated into ERK can identify its downstream substrates, such as transcription factors. gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: The ERK signaling cascade, a key pathway in cell proliferation and differentiation.

Conclusion

This compound is a powerful tool for high-resolution structural studies of protein-protein interactions. However, for capturing and identifying PPIs in a dynamic cellular environment, photo-cross-linking amino acids such as pBpa, pAzF, and diazirine derivatives are more suitable. The choice among these photo-cross-linkers will depend on the specific requirements of the experiment, including the desired cross-linking efficiency, tolerance for potential cellular damage, and the structural context of the interaction. This guide provides the foundational information to make an informed decision and to design and execute successful experiments to elucidate the complex web of protein-protein interactions.

References

H-Phe(4-I)-OH: A Powerful Tool for Single-Wavelength Anomalous Dispersion (SAD) Phasing in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) for de novo protein structure determination. This guide provides an objective comparison with alternative phasing methods, supported by experimental data and detailed protocols.

The site-specific incorporation of the unnatural amino acid 4-iodo-L-phenylalanine (this compound) has emerged as a highly effective strategy for solving the phase problem in X-ray crystallography via single-wavelength anomalous dispersion (SAD). The iodine atom, with its significant anomalous scattering signal, provides a powerful tool for de novo structure determination, often rivaling or exceeding the performance of traditional heavy-atom derivatives and selenomethionine (B1662878) (SeMet) labeling. This guide delves into the efficacy of this compound, presenting a comparative analysis with other phasing agents and providing the necessary experimental frameworks for its successful implementation.

Performance Comparison: this compound vs. Alternative Phasing Agents

The effectiveness of a phasing agent is determined by its ability to generate a sufficiently strong anomalous signal to accurately determine the phases of the diffraction data. Key metrics for comparison include the resolution of the final structure, the R-work and R-free values (indicators of the quality of the crystallographic model), and the overall phasing power.

While direct, side-by-side comparative studies with identical proteins are limited in the literature, we can draw meaningful comparisons from published data on different proteins phased using various anomalous scatterers. A key study by Xie et al. (2004) demonstrated the successful use of this compound to solve the structure of T4 lysozyme.[1][2] For a quantitative comparison, we present data from a study by Bauman et al. on the use of a different iodine-containing compound, 4-iodopyrazole, for SAD phasing, alongside typical values for other common phasing methods.[3]

Phasing MethodAnomalous ScattererProtein ExampleResolution (Å)R-work / R-free (%)Phasing Power (Anomalous Signal)Key Advantages
Unnatural Amino Acid This compound T4 LysozymeHighNot explicitly tabled in abstract, but structure successfully solvedSufficient for phasing with less data than SeMetSite-specific incorporation, minimal perturbation to protein structure.[1]
Soaking with Halogenated Fragment 4-IodopyrazoleProteinase K1.4517.5 / 19.8Sufficient for SAD phasingSimple soaking procedure, readily available compound.[3]
Selenomethionine Labeling SeleniumVariousTypically 1.5 - 3.0VariableStrong anomalous signal at the absorption edgeWell-established method, can replace all methionine residues.
Heavy-Atom Soaking Mercury, Platinum, etc.VariousVariableVariableGenerally strongLong history of use, many available compounds.
Native SAD (Sulfur) SulfurVariousTypically requires high resolution and redundancyVariableWeak anomalous signalNo need for derivatization.[4]

Experimental Protocols

The successful application of this compound in SAD phasing relies on two key stages: the site-specific incorporation of the unnatural amino acid into the target protein and the subsequent crystallographic data collection and processing.

Protocol 1: Site-Specific Incorporation of this compound

This protocol is based on the methodology described by Xie et al. (2004) for the genetic incorporation of unnatural amino acids in E. coli.[1][5][6]

1. Generation of an Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pair:

  • An orthogonal tRNA-synthetase pair is required that is specific for this compound and does not cross-react with endogenous amino acids. This typically involves evolving a tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii.

2. Protein Expression:

  • Co-transform E. coli cells with two plasmids: one encoding the orthogonal tRNA-synthetase pair and the other containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
  • Grow the cells in minimal medium supplemented with this compound.
  • Induce protein expression. The orthogonal synthetase will charge the orthogonal tRNA with this compound, which will then be incorporated at the amber codon.

3. Protein Purification:

  • Purify the protein containing this compound using standard chromatographic techniques.

Protocol 2: SAD Data Collection and Phasing

1. Crystallization:

  • Crystallize the purified protein containing this compound using standard vapor diffusion or other crystallization methods.

2. Data Collection:

  • Collect a single-wavelength X-ray diffraction dataset at a wavelength that maximizes the anomalous signal of iodine (e.g., Cu Kα radiation from an in-house source or a tunable synchrotron beamline).[3] High redundancy of measurements is beneficial.

3. Data Processing and Phasing:

  • Process the diffraction data using software such as HKL2000 or XDS.
  • Locate the iodine atom substructure using programs like SHELXD or PHENIX.
  • Calculate the initial phases and improve them through density modification using programs like SHELXE, PHENIX, or SOLVE/RESOLVE.

4. Model Building and Refinement:

  • Build the protein model into the electron density map using software like Coot.
  • Refine the model against the diffraction data using programs like REFMAC5 or PHENIX.refine.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the comparative landscape of SAD phasing, the following diagrams are provided.

SAD_Phasing_Workflow cluster_incorporation Site-Specific Incorporation of this compound cluster_crystallography X-ray Crystallography tRNA_Synthetase Generate Orthogonal tRNA/Synthetase Pair Expression Protein Expression with This compound tRNA_Synthetase->Expression Purification Protein Purification Expression->Purification Crystallization Crystallization Purification->Crystallization Purified Protein Data_Collection SAD Data Collection Crystallization->Data_Collection Phasing Phasing & Density Modification Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement

SAD Phasing Workflow with this compound

Phasing_Method_Comparison cluster_high_signal Strong Anomalous Signal cluster_low_signal Weaker Anomalous Signal cluster_method Method of Incorporation H_Phe This compound Genetic Genetic Incorporation H_Phe->Genetic SeMet Selenomethionine SeMet->Genetic Heavy_Atoms Heavy-Atom Soaking Soaking Soaking/Co-crystallization Heavy_Atoms->Soaking Sulfur_SAD Native SAD (Sulfur) Native Native Protein Sulfur_SAD->Native

Comparison of SAD Phasing Methods

Conclusion

The use of this compound for SAD phasing presents a robust and efficient method for de novo protein structure determination. Its key advantages lie in the site-specific incorporation of a strong anomalous scatterer, which minimizes perturbation to the native protein structure and can simplify the phasing process. While other methods like selenomethionine labeling and heavy-atom soaking remain valuable, the targeted introduction of iodine via this compound offers a compelling alternative, particularly for proteins where traditional methods may prove challenging. The continued development of techniques for unnatural amino acid incorporation will likely further enhance the utility of this compound in the field of structural biology.

References

A Comparative Guide to H-Phe(4-I)-OH and Selenomethionine for Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of high-resolution three-dimensional structures of macromolecules is fundamental to understanding their biological function and to advancing structure-based drug design. A major bottleneck in X-ray crystallography is the "phase problem," which can be overcome using experimental phasing methods. Two powerful techniques for introducing anomalous scatterers into proteins for this purpose are the incorporation of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) and selenomethionine (B1662878) (SeMet). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Principle of Anomalous Scattering for Phasing

Experimental phasing techniques like Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) rely on the phenomenon of anomalous scattering.[1] When X-rays interact with electrons in an atom, a phase shift occurs. For heavy atoms, this phase shift is significant, especially at X-ray energies near their absorption edges.[2] By measuring the intensity differences between reflections that are related by symmetry (Bijvoet pairs), the positions of these heavy atoms can be determined, which in turn provides the phase information needed to calculate an electron density map and solve the protein structure.[1][3]

This compound: Site-Specific Incorporation of a Powerful Anomalous Scatterer

4-iodo-L-phenylalanine is a non-natural amino acid that can be incorporated into proteins to introduce a strong anomalous scattering atom, iodine.[4] Iodine possesses a significant anomalous signal at commonly used X-ray wavelengths, making it an excellent candidate for SAD phasing, even with in-house X-ray sources.[4][5]

Advantages of this compound:
  • Strong Anomalous Signal: Iodine provides a robust anomalous signal, which can simplify phase determination.[4][5]

  • Site-Specific Incorporation: A key advantage is the ability to introduce iodine at specific, desired locations within the protein sequence.[4][6] This is achieved through techniques like amber stop codon suppression, which allows for precise control over the placement of the heavy atom.[7][8] This can be particularly useful for phasing large proteins or complexes where global incorporation of a heavy atom might be problematic.

  • Minimal Perturbation: When introduced at a surface-exposed site or in place of a similarly sized residue like phenylalanine, 4-iodo-L-phenylalanine is often well-tolerated and does not significantly perturb the overall protein structure.[4]

Disadvantages of this compound:
  • Complex Incorporation Methodology: The site-specific incorporation of non-natural amino acids requires specialized molecular biology techniques, such as the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs and genetic modification of the expression vector and host.[6][7]

  • Lower Incorporation Efficiency and Protein Yield: These specialized expression systems can sometimes result in lower overall protein yields compared to standard methods.

  • Potential for Misfolding: While often well-tolerated, the introduction of a bulky, hydrophobic iodinated residue could potentially lead to protein misfolding or aggregation if placed in a sensitive region of the protein.

Selenomethionine: The Workhorse of Protein Crystallography

Selenomethionine (SeMet) is an analog of the natural amino acid methionine where the sulfur atom is replaced by selenium.[9] For decades, SeMet has been the most widely used tool for de novo protein structure determination via SAD and MAD phasing.[1][10]

Advantages of Selenomethionine:
  • Straightforward and Efficient Incorporation: SeMet can be readily incorporated into proteins in place of methionine in a variety of common expression systems, including E. coli, yeast, insect, and mammalian cells.[11][12][13] The protocols are well-established and generally lead to high levels of incorporation (>90%).[12][13]

  • Broad Applicability: Since most proteins contain methionine residues, SeMet labeling is a broadly applicable strategy.[12]

  • Robust Phasing: The anomalous signal from selenium is strong and readily detectable at synchrotron X-ray sources, making it a reliable method for phasing.[2][14]

Disadvantages of Selenomethionine:
  • Toxicity to Expression Hosts: Selenomethionine can be toxic to the cells used for protein expression, which may impact protein yields.

  • Oxidation Sensitivity: The selenomethionine side chain is more susceptible to oxidation than methionine, which can lead to heterogeneity in the purified protein and potentially complicate crystallization and structure determination.[15]

  • Lack of Control Over Incorporation Sites: SeMet replaces all methionine residues in the protein. This lack of site-specificity can be a disadvantage for proteins with a high methionine content or where methionine residues are clustered in functionally important regions.

Quantitative Comparison of Phasing Performance

The following table summarizes key data collection and phasing statistics for representative structures solved using this compound and SeMet. These values illustrate the performance of each method in practical applications.

ParameterThis compound (T4 Lysozyme)[4]Selenomethionine (OpuA)[13]Selenomethionine (ACG)[14]
Resolution (Å) 1.92.41.5
Wavelength (Å) 1.54 (Cu Kα)0.9792 (Se peak)0.954
Space Group P3₂21P2₁2₁2₁P6₅
Rsym or Rmerge (%) 7.910.3-
I/σ(I) 13.911.2-
Completeness (%) 99.899.999.9
Redundancy 5.24.1443.4
Phasing Method SADSADSAD
Figure of Merit 0.35 (initial)--

Note: The data presented are from different proteins and experimental setups, and therefore serve as an illustration of typical values rather than a direct, controlled comparison.

Experimental Protocols

Selenomethionine Incorporation in E. coli (Methionine Auxotroph Strain)

This protocol is a common method for producing SeMet-labeled proteins in bacteria.[9][11]

  • Starter Culture: Inoculate a single colony of the transformed E. coli methionine auxotroph strain into 5 mL of minimal medium supplemented with 50 mg/L L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[9]

  • Main Culture: Add the overnight culture to 1 L of minimal medium containing 50 mg/L L-methionine and antibiotics. Grow at the optimal temperature for your protein until the OD₆₀₀ reaches approximately 0.6-0.8.

  • Methionine Depletion and SeMet Addition: Harvest the cells by centrifugation and resuspend them in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 1-2 hours to deplete intracellular methionine stores. Add 60 mg/L L-selenomethionine to the culture.[2]

  • Induction and Harvest: After a brief incubation with SeMet (e.g., 15-30 minutes), induce protein expression with the appropriate inducer (e.g., IPTG). Continue the culture for the optimal duration for your protein. Harvest the cells by centrifugation.

  • Verification: Confirm SeMet incorporation using mass spectrometry.[9]

Site-Specific Incorporation of this compound via Amber Codon Suppression

This protocol outlines the general steps for incorporating a non-natural amino acid at a specific site.[4][6][7]

  • Vector Construction:

    • Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of interest via site-directed mutagenesis.

    • Co-transform the expression host with this plasmid and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.

  • Protein Expression:

    • Grow the transformed cells in a suitable medium supplemented with this compound. The concentration of the non-natural amino acid may need to be optimized.

    • Induce protein expression as for a standard recombinant protein.

  • Purification and Verification:

    • Purify the protein using standard chromatographic techniques.

    • Confirm the site-specific incorporation of this compound by mass spectrometry and/or protein sequencing.

Visualizing the Experimental Workflows

Selenomethionine_Workflow cluster_Ecoli E. coli Expression cluster_Downstream Downstream Processing starter Starter Culture (Minimal Medium + Met) main_culture Main Culture (Minimal Medium + Met) starter->main_culture harvest_resuspend Harvest & Resuspend (Met-free Medium) main_culture->harvest_resuspend semet_addition Add Selenomethionine harvest_resuspend->semet_addition induction Induce Protein Expression semet_addition->induction cell_harvest Harvest Cells induction->cell_harvest purification Protein Purification cell_harvest->purification verification Verify SeMet Incorporation (Mass Spectrometry) purification->verification crystallization Crystallization verification->crystallization data_collection X-ray Data Collection (SAD/MAD) crystallization->data_collection phasing Structure Solution data_collection->phasing

Caption: Workflow for Selenomethionine incorporation and structure determination.

H_Phe_4_I_OH_Workflow cluster_Molecular_Biology Molecular Biology cluster_Expression Protein Expression cluster_Downstream Downstream Processing mutagenesis Site-directed Mutagenesis (Introduce Amber Codon) co_transformation Co-transformation (Gene of Interest + Orthogonal Pair) mutagenesis->co_transformation expression_culture Culture in Medium with This compound co_transformation->expression_culture induction Induce Protein Expression expression_culture->induction cell_harvest Harvest Cells induction->cell_harvest purification Protein Purification cell_harvest->purification verification Verify Site-Specific Incorporation (Mass Spectrometry) purification->verification crystallization Crystallization verification->crystallization data_collection X-ray Data Collection (SAD) crystallization->data_collection phasing Structure Solution data_collection->phasing

References

Safety Operating Guide

Proper Disposal of H-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory best practices and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), a non-hazardous amino acid derivative. Adherence to these procedures will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In Case of a Spill:

  • Avoid generating dust.

  • For small spills, carefully sweep up the solid material.

  • Place the collected material into a suitable, sealed container for disposal.

Summary of Chemical and Safety Data

The following table summarizes key data for this compound for easy reference.

PropertyData
Chemical Name 4-Iodo-L-phenylalanine
Synonyms This compound, (S)-2-Amino-3-(4-iodophenyl)propanoic acid
CAS Number 24250-85-9
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol [1][2][][4]
Appearance White to off-white solid/powder[1][][5][6]
Melting Point ~240-256 °C[1][][5][6]
Solubility Partly miscible with water.[1][6] Soluble in various organic solvents.[1]
Hazard Classification Not classified as hazardous.

Step-by-Step Disposal Procedure

As this compound is considered non-hazardous, its disposal should follow standard procedures for non-hazardous solid chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

  • Characterization: Confirm that the this compound waste is not contaminated with any hazardous materials. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly hazardous waste, unless directed otherwise by your institution's EHS office.

  • Containment: Carefully sweep up the solid this compound material, avoiding actions that could generate dust.

  • Labeling: Place the collected material into a suitable, clearly labeled, and sealed container for disposal. The label should accurately identify the contents as "this compound" or "4-Iodo-L-phenylalanine".

  • Storage: Store the labeled waste container in a designated, well-ventilated area, away from incompatible materials, while awaiting pickup.

  • Disposal: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials. Follow your institution's specific procedures for chemical waste disposal, which may involve arranging for collection by a licensed waste disposal company.

  • Environmental Precaution: Do not allow the product to enter drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste Protocol cluster_hazardous Hazardous Waste Protocol start Identify Waste: This compound sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the substance classified as hazardous? sds->is_hazardous non_hazardous Treat as non-hazardous solid chemical waste. is_hazardous->non_hazardous No hazardous Follow procedures for hazardous chemical waste. is_hazardous->hazardous Yes contain Sweep up solid material, avoiding dust generation. non_hazardous->contain label_container Place in a labeled, sealed container. contain->label_container dispose Dispose in designated non-hazardous waste stream. label_container->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This guide provides immediate, essential safety and logistical information for handling H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), a derivative of the amino acid phenylalanine. While comprehensive toxicological data may not be available for this specific compound, it should be handled with care, assuming potential hazards based on its chemical structure and available safety data for similar compounds.

Chemical Profile:

PropertyValue
Chemical Name 4-Iodo-L-phenylalanine
CAS Number 24250-85-9
Molecular Formula C9H10INO2
Molecular Weight 291.08 g/mol
Appearance White to off-white powder or solid
Known Hazards May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial for minimizing exposure and ensuring a safe laboratory environment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/

×

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